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  • Product: [(3-Bromobenzyl)amino]acetic acid
  • CAS: 501653-62-9

Core Science & Biosynthesis

Foundational

[(3-Bromobenzyl)amino]acetic acid chemical structure and properties

An In-depth Technical Guide to [(3-Bromobenzyl)amino]acetic Acid: Synthesis, Properties, and Applications in Drug Discovery Introduction [(3-Bromobenzyl)amino]acetic acid, also known as N-(3-bromobenzyl)glycine, is a sub...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to [(3-Bromobenzyl)amino]acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

[(3-Bromobenzyl)amino]acetic acid, also known as N-(3-bromobenzyl)glycine, is a substituted amino acid derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structure, which combines the core of the simplest amino acid, glycine, with a brominated benzyl group, offers a unique set of properties for the design of novel therapeutic agents and complex molecular architectures. The presence of the bromine atom at the meta-position of the benzyl ring provides a key site for further functionalization through various cross-coupling reactions, while the secondary amine and carboxylic acid moieties allow for peptide bond formation, esterification, and other derivatizations. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, characterization data, and potential applications of [(3-Bromobenzyl)amino]acetic acid for researchers and professionals in the field of drug development.

Chemical Structure and Properties

The chemical structure of [(3-Bromobenzyl)amino]acetic acid is characterized by a glycine backbone N-substituted with a 3-bromobenzyl group. This structure imparts a combination of hydrophilicity from the carboxylic acid group and lipophilicity from the bromobenzyl moiety.

PropertyValueSource
CAS Number 501653-62-9[1]
Molecular Formula C₉H₁₀BrNO₂[1]
Molecular Weight 244.09 g/mol [1]
IUPAC Name 2-[(3-bromobenzyl)amino]acetic acid[1]
SMILES C1=CC(=CC(=C1)Br)CNCC(=O)O[1]
Predicted Melting Point 295.45 °C[1]
Predicted Boiling Point 369.8 °C at 760 mmHg[1]
Predicted Density ~1.5 g/cm³[1]

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// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- Br; C6 -- C7; C7 -- N; N -- H1; N -- C8; C8 -- O1 [style=double]; C8 -- O2; O2 -- H2;

// Positioning edges (invisible) C1 -- H_C1 [style=invis]; C2 -- H_C2 [style=invis]; C4 -- H_C4 [style=invis]; C5 -- H_C5 [style=invis]; C7 -- H1_C7 [style=invis]; C7 -- H2_C7 [style=invis]; C8 -- H1_C8 [style=invis]; C8 -- H2_C8 [style=invis]; }

Caption: Chemical structure of [(3-Bromobenzyl)amino]acetic acid.

Proposed Synthesis

A robust and straightforward method for the synthesis of [(3-Bromobenzyl)amino]acetic acid is the nucleophilic substitution of a haloacetic acid with 3-bromobenzylamine. The following proposed protocol is based on well-established procedures for the synthesis of N-substituted glycine derivatives.

Synthesis_Workflow reagent1 3-Bromobenzylamine reaction Nucleophilic Substitution (SN2 Reaction) reagent1->reaction reagent2 Bromoacetic Acid reagent2->reaction base Base (e.g., NaHCO3) in Aqueous Solvent base->reaction workup Acidification (e.g., HCl) & Purification reaction->workup product [(3-Bromobenzyl)amino]acetic Acid workup->product

Caption: Proposed synthesis workflow for [(3-Bromobenzyl)amino]acetic acid.

Experimental Protocol

Materials:

  • 3-Bromobenzylamine

  • Bromoacetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Deionized water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bromoacetic acid (1.0 equivalent) in deionized water.

  • Neutralization: Cool the solution in an ice bath and slowly add a solution of sodium bicarbonate (2.0 equivalents) in deionized water. Stir until gas evolution ceases.

  • Addition of Amine: To the resulting solution of sodium bromoacetate, add 3-bromobenzylamine (1.05 equivalents) dropwise at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation: After completion, cool the reaction mixture to room temperature. Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. Recrystallize the crude product from an ethanol/water mixture to yield pure [(3-Bromobenzyl)amino]acetic acid.

  • Drying: Dry the purified product under vacuum.

Characterization

The structural confirmation of the synthesized [(3-Bromobenzyl)amino]acetic acid can be achieved through standard spectroscopic techniques. Below are the predicted spectroscopic data based on the compound's structure and known data for similar molecules.

¹H NMR Spectroscopy (Predicted)
  • Solvent: DMSO-d₆

  • Aromatic Protons (4H): A multiplet in the range of δ 7.20-7.60 ppm.

  • Benzyl CH₂ (2H): A singlet at approximately δ 3.80-4.00 ppm.

  • Glycine CH₂ (2H): A singlet at approximately δ 3.20-3.40 ppm.

  • NH and COOH Protons (2H): Broad singlets, with chemical shifts that can vary depending on concentration and water content. The COOH proton is expected to be downfield (>10 ppm).

¹³C NMR Spectroscopy (Predicted)
  • Solvent: DMSO-d₆

  • Carbonyl Carbon (C=O): δ 170.0-175.0 ppm.

  • Aromatic Carbons (6C):

    • C-Br: ~δ 122.0 ppm

    • Other aromatic carbons: δ 125.0-140.0 ppm

  • Benzyl CH₂: ~δ 52.0 ppm.

  • Glycine CH₂: ~δ 49.0 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Secondary Amine): A moderate, sharp band around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A moderate band in the 1020-1250 cm⁻¹ region.

  • C-Br Stretch: A band in the 500-600 cm⁻¹ region.

Mass Spectrometry
  • Expected [M+H]⁺: 244.9973 and 246.9952 (due to the isotopic pattern of Bromine).

Reactivity and Stability

[(3-Bromobenzyl)amino]acetic acid is expected to be a stable crystalline solid under standard laboratory conditions. The primary reactive sites are the secondary amine, the carboxylic acid, and the brominated aromatic ring.

  • N-Acylation and Alkylation: The secondary amine can be further acylated or alkylated.

  • Esterification and Amide Bond Formation: The carboxylic acid moiety can be converted to esters or amides using standard coupling reagents.

  • Cross-Coupling Reactions: The aryl bromide provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

Potential Applications in Drug Discovery

N-substituted glycine derivatives are important scaffolds in medicinal chemistry due to their ability to mimic peptide backbones and introduce conformational constraints.

  • Peptidomimetics: [(3-Bromobenzyl)amino]acetic acid can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and altered biological activity.

  • Fragment-Based Drug Design: This compound can serve as a fragment for screening against various biological targets. The bromine atom allows for straightforward elaboration of initial hits.

  • Synthesis of Heterocycles: The functional groups present in this molecule make it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many drug molecules[2].

  • Scaffold for Combinatorial Libraries: The potential for derivatization at the amine, carboxylic acid, and the aromatic ring makes this compound an excellent scaffold for the generation of combinatorial libraries for high-throughput screening.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Health Hazards:

    • Skin and Eye Irritation: Based on related aminobenzoic acids, this compound may cause skin and eye irritation.

    • Toxicity: Bromoacetic acid is highly toxic and corrosive. While the final product is likely less hazardous, it should be handled with care.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

[(3-Bromobenzyl)amino]acetic acid is a versatile and valuable building block for chemical synthesis and drug discovery. Its bifunctional nature, combined with a site for facile aromatic functionalization, provides researchers with a powerful tool for the creation of novel and complex molecules. The proposed synthesis is straightforward and utilizes readily available starting materials. While experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably predicted based on analogous structures, making it a promising candidate for further exploration in various research and development programs.

References

  • Benchmarking N-Benzylglycine Hydrochloride: A Comparative Guide to Novel Glycine Derivatives in Drug Discovery. (2025). BenchChem.
  • Synthesis and Characterization of N-Benzylglycine Hydrochloride: A Technical Guide. (2025). BenchChem.
  • [(3-Bromobenzyl)amino]acetic acid | C9H10BrNO2. (n.d.). BuyersGuideChem. Retrieved March 7, 2026, from [Link]

  • Application Notes and Protocols for Monitoring Reactions with N-Benzyl-N-Cbz-glycine. (2025). BenchChem.
  • Supporting information - Rsc.org. (n.d.). Retrieved March 7, 2026, from [Link]

  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). Retrieved March 7, 2026, from [Link]

  • Application Notes and Protocols: N-Benzylglycine Ethyl Ester in the Synthesis of Bioactive Compounds. (2025). BenchChem.
  • Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. (2025). BenchChem.
  • Pharma API Intermediates. (n.d.). Pharma Noble Chem Ltd. Retrieved March 7, 2026, from [Link]

  • Synthesis of 3-bromobenzyl acetate. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

  • 3-Bromophenylacetic acid. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • [(3-Bromobenzyl)amino]acetic acid suppliers and producers. (n.d.). BuyersGuideChem. Retrieved March 7, 2026, from [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2023, October 24). PMC. Retrieved March 7, 2026, from [Link]

  • Glutaryl-S-(p-bromobenzyl)-L-cysteinylglycine. A metabolically stable inhibitor of glyoxalase I. (1973). PubMed. Retrieved March 7, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved March 7, 2026, from [Link]

  • CN101735084A - Raw materials for synthesizing glycine and method for improving glycine synthesis process. (n.d.). Google Patents.
  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014, November 11). Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Synthesis and activity of gamma-(L-gamma-azaglutamyl)-S-(p-bromobenzyl)-L-cysteinylglycine: a metabolically stable inhibitor of glyoxalase I. (1999). PubMed. Retrieved March 7, 2026, from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

[(3-Bromobenzyl)amino]acetic acid CAS number lookup

An in-depth technical analysis of [(3-Bromobenzyl)amino]acetic acid requires a synthesis of its physicochemical profiling, synthetic methodologies, and its strategic utility in modern drug design. This guide provides res...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of [(3-Bromobenzyl)amino]acetic acid requires a synthesis of its physicochemical profiling, synthetic methodologies, and its strategic utility in modern drug design. This guide provides researchers and drug development professionals with a comprehensive, self-validating framework for utilizing this critical secondary amine building block.

Executive Summary

[(3-Bromobenzyl)amino]acetic acid (CAS: 501653-62-9), also known as N-[(3-bromophenyl)methyl]glycine, is a versatile non-natural amino acid derivative. Structurally, it combines a glycine backbone with a meta-brominated benzyl moiety. This specific structural arrangement makes it a highly valuable pharmacophore and synthetic intermediate, particularly in the development of peptidomimetics and selective kinase/bromodomain inhibitors[1][2]. The presence of the halogen bond donor (bromine) and the flexible aminoacetic acid linker allows for precise spatial orientation within complex protein binding pockets.

Physicochemical Profiling

Understanding the physical and thermodynamic boundaries of [(3-Bromobenzyl)amino]acetic acid is essential for optimizing downstream reaction conditions, particularly in aqueous-organic extractions and coupling workflows[3][4].

PropertyValueScientific Implication
CAS Number 501653-62-9Unique chemical identifier for procurement and safety tracking.
Molecular Formula C9H10BrNO2Defines stoichiometry for coupling reactions.
Molecular Weight 244.09 g/mol Ideal low-molecular-weight building block (Rule of 5 compliant).
Density (Predicted) ~1.54 g/cm³Indicates heavy halogen incorporation.
Boiling Point (Pred.) ~369.8 °C at 760 mmHgHigh boiling point necessitates non-distillative purification.
pKa (Predicted) 2.28 (Carboxyl)Exists as a zwitterion at physiological pH; requires pH tuning for extraction.

Rational Synthetic Methodology: Reductive Amination

While direct alkylation of glycine with 3-bromobenzyl bromide is possible, it frequently suffers from over-alkylation, yielding tertiary amine byproducts. The most robust, field-proven method to synthesize [(3-Bromobenzyl)amino]acetic acid is the reductive amination of 3-bromobenzaldehyde with a glycine ester, followed by saponification[5].

Step-by-Step Self-Validating Protocol

This protocol utilizes Sodium Triacetoxyborohydride (STAB), chosen specifically because it is a mild hydride donor that selectively reduces protonated iminium ions without reducing the unreacted aldehyde, thereby preventing the formation of 3-bromobenzyl alcohol byproducts[5].

Step 1: Imine Formation

  • Reaction: Suspend Glycine methyl ester hydrochloride (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at 0 °C.

    • Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine. DCE is used as it is a non-coordinating solvent that stabilizes the intermediate iminium ion.

  • Addition: Add 3-Bromobenzaldehyde (1.0 eq) to the solution. Stir at room temperature for 2 hours.

  • In-Process Validation: Perform Thin-Layer Chromatography (TLC; Hexane/EtOAc 7:3). The reaction is validated to proceed to Step 2 when the aldehyde spot (Rf ~0.6) is fully consumed, indicating complete imine formation.

Step 2: Selective Reduction

  • Reaction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12 hours.

    • Causality: The electron-withdrawing acetoxy groups on STAB reduce its nucleophilicity compared to NaBH4, ensuring exclusive reduction of the C=N bond over the C=O bond[5].

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer with Dichloromethane (DCM), dry over MgSO4, and concentrate in vacuo.

  • In-Process Validation: Liquid Chromatography-Mass Spectrometry (LC-MS) must confirm the presence of the secondary amine intermediate (Methyl [(3-bromobenzyl)amino]acetate) via the[M+H]+ mass peak.

Step 3: Ester Hydrolysis

  • Reaction: Dissolve the intermediate in a 1:1 mixture of Tetrahydrofuran (THF) and Water. Add Lithium Hydroxide (LiOH, 3.0 eq) and stir for 4 hours.

    • Causality: LiOH provides mild, controlled saponification of the methyl ester without risking cleavage of other sensitive bonds if this protocol is adapted for larger scaffolds.

  • Isolation: Remove THF in vacuo. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the zwitterionic amino acid. Filter and dry the white solid.

  • Final Validation: LC-MS confirms the disappearance of the ester peak and the emergence of the target acid (MW: 244.09).

Synthesis A 3-Bromobenzaldehyde + Glycine Methyl Ester HCl B Imine Intermediate (In-situ) A->B DIPEA, DCE r.t., 2h C Methyl[(3-bromobenzyl)amino]acetate B->C NaBH(OAc)3 r.t., 12h D [(3-Bromobenzyl)amino]acetic acid (Target Product) C->D 1. LiOH, THF/H2O 2. HCl (pH 2-3)

Figure 1: Self-validating reductive amination workflow for [(3-Bromobenzyl)amino]acetic acid.

Mechanistic Role in Target Binding (ALK/BRD4)

In advanced drug discovery, the 3-bromobenzyl moiety is not merely a structural spacer; it is an active participant in target engagement. A prime example is its use in the design of dual inhibitors for Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4)[2].

  • Hydrophobic Shelf Engagement: The bromobenzyl group acts as a lipophilic anchor. When integrated into a dihydropteridinone kinase core, the 3-bromobenzyl group significantly increases binding affinity to BRD4 by maximizing hydrophobic interactions with the WPF (Trp-Pro-Phe) shelf of the bromodomain[2].

  • Kinase Selectivity Tuning (Steric Clashing): Off-target toxicity is a major hurdle in kinase inhibitor development. The meta-positioned bromine atom introduces specific steric bulk. While it fits perfectly into the ALK and BRD4 pockets, it creates a severe steric clash with the side chain of Phe183 in Polo-like kinase 1 (PLK-1). This single atomic substitution effectively decreases off-target PLK-1 activity by >100-fold, demonstrating the extreme precision afforded by this building block[2].

Downstream Application Workflow

To utilize [(3-Bromobenzyl)amino]acetic acid in fragment-based drug discovery, it is typically subjected to amide coupling. The secondary amine is often protected (e.g., with Boc or Fmoc) if the carboxylic acid is being activated, or the carboxylic acid is directly coupled to a primary amine core using activating agents like HATU.

Application A [(3-Bromobenzyl)amino]acetic acid (Pharmacophore Base) B Amide Coupling (HATU, DIPEA, Amine Core) A->B Carboxyl Activation C Dihydropteridinone Scaffold (Kinase Core Assembly) B->C Scaffold Integration D Dual ALK/BRD4 Inhibitor (High Selectivity Lead) C->D Steric Clash with PLK-1 (Selectivity Tuning)

Figure 2: Integration of the 3-bromobenzyl pharmacophore into a highly selective kinase inhibitor scaffold.

References

  • BuyersGuideChem. "[(3-Bromobenzyl)amino]acetic acid | 501653-62-9". BuyersGuideChem Database. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity". NIH National Library of Medicine. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry. Available at:[Link]

Sources

Foundational

Synthesis Pathway and Mechanistic Insights for [(3-Bromobenzyl)amino]acetic Acid: A Technical Guide

Executive Summary [(3-Bromobenzyl)amino]acetic acid (CAS: 501653-62-9), commonly referred to as N-(3-bromobenzyl)glycine, is a critical secondary amine building block. It is extensively utilized in the synthesis of pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(3-Bromobenzyl)amino]acetic acid (CAS: 501653-62-9), commonly referred to as N-(3-bromobenzyl)glycine, is a critical secondary amine building block. It is extensively utilized in the synthesis of peptidomimetics, targeted kinase inhibitors, and fragment-based drug discovery (FBDD) libraries[1]. The meta-bromo substituent provides a robust synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the glycine moiety serves as a fundamental pharmacophore for hydrogen bonding and metal coordination. This guide details the optimal synthesis pathway, grounded in mechanistic causality and self-validating analytical controls.

Retrosynthetic Analysis & Pathway Selection

When designing the synthesis of secondary benzylamines, two primary pathways are typically evaluated:

  • Nucleophilic Substitution (SN2): Direct alkylation of free glycine with 3-bromobenzyl bromide.

    • Causality/Flaw: SN2 reactions with primary amines are notoriously difficult to arrest at the secondary amine stage. The resulting secondary amine is more nucleophilic than the primary amine starting material, leading to rapid over-alkylation and the formation of tertiary amines or quaternary ammonium salts.

  • Reductive Amination (Selected Route): Condensation of 3-bromobenzaldehyde with a glycine ester, followed by hydride reduction and saponification[2].

    • Causality/Advantage: Reductive amination is a highly controlled, self-limiting process. The formation of the imine intermediate acts as a thermodynamic sink. Once reduced, the secondary amine becomes sterically hindered and is significantly less likely to react with another equivalent of aldehyde under standard conditions, ensuring high chemoselectivity.

Mechanistic Pathway & Workflow

The reaction proceeds via the formation of a Schiff base. Glycine methyl ester hydrochloride is neutralized with a mild base to liberate the free nucleophilic amine, which attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. Subsequent dehydration yields the imine. The addition of sodium borohydride (NaBH₄) irreversibly reduces the C=N double bond. Finally, the methyl ester is saponified to yield the target carboxylic acid[2].

SynthesisWorkflow A 3-Bromobenzaldehyde + Glycine Ester HCl B Imine Formation (Schiff Base) A->B Et3N, MeOH C Reduction (Secondary Amine) B->C NaBH4 D Saponification (Ester Cleavage) C->D LiOH, THF/H2O E Target Compound (Free Acid) D->E HCl (pH 5.5)

Figure 1: Step-by-step synthetic workflow for [(3-Bromobenzyl)amino]acetic acid.

MechanisticLogic Step1 Nucleophilic Addition Amine attacks aldehyde Control: TLC monitoring Step2 Dehydration Loss of H2O forms Imine Control: LC-MS [M+H-18] Step1->Step2 Step3 Hydride Transfer NaBH4 reduces C=N Control: Color shift Step2->Step3 Step4 Hydrolysis OH- attacks ester Control: LC-MS [M+H] 244.0 Step3->Step4

Figure 2: Mechanistic pathway and corresponding in-process analytical controls.

Detailed Experimental Protocols

The following protocols establish a self-validating system where each phase includes specific in-process controls to guarantee structural integrity and maximize yield.

Phase 1: Reductive Amination (Ester Intermediate)
  • Preparation: Charge a flame-dried round-bottom flask with glycine methyl ester hydrochloride (1.1 equiv, 11 mmol) and anhydrous methanol (0.2 M).

  • Neutralization: Add triethylamine (1.2 equiv, 12 mmol) dropwise at room temperature.

    • Causality: This neutralizes the hydrochloride salt, liberating the free amine required for the nucleophilic attack on the aldehyde.

  • Condensation: Add 3-bromobenzaldehyde (1.0 equiv, 10 mmol). Stir the mixture at room temperature for 2 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (Rf ~0.7) should completely disappear, replaced by a new, lower-running imine spot.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Borohydride reduction is highly exothermic; cooling prevents solvent boiling and minimizes the competitive reduction of any trace unreacted aldehyde to 3-bromobenzyl alcohol.

  • Hydride Addition: Add sodium borohydride (NaBH₄, 1.5 equiv, 15 mmol) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield crude methyl[(3-bromobenzyl)amino]acetate.

Phase 2: Saponification (Target Acid)
  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and water (0.1 M). Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv, 30 mmol). Stir at room temperature for 4 hours.

  • Validation: Monitor by LC-MS. The reaction is complete when the ester mass peak disappears and the free acid mass ([M+H]⁺ = 244.0 / 246.0) dominates the chromatogram.

  • Isolation: Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully adjust to pH ~5.5 using 1M HCl.

    • Causality: The product is an amino acid (zwitterion). Adjusting the solution to its isoelectric point neutralizes the net charge, drastically reducing its aqueous solubility and forcing crystallization.

  • Filtration: Filter the resulting white precipitate, wash with ice-cold water (2 × 5 mL), and dry under high vacuum to afford pure [(3-Bromobenzyl)amino]acetic acid.

Quantitative Data & Optimization

Table 1: Optimization of Reducing Agents for Imine Reduction

Reducing AgentSolvent SystemTempYield (%)Causality / Observation
NaBH₄ MeOH0 °C to rt88–92%Highly efficient; requires pre-formation of imine to avoid premature aldehyde reduction.
NaBH₃CN MeOH / AcOH (pH 5)rt78–82%Milder; generates toxic HCN gas as a byproduct. Excellent chemoselectivity but requires strict safety protocols.
STAB DCE / AcOHrt65–70%Sluggish reaction due to the steric bulk of the reagent and lower solubility of the glycine ester in DCE.

Table 2: Analytical Characterization Data

TechniqueExpected Signal / ValueStructural Assignment
¹H NMR (DMSO-d₆)δ 7.55 (s, 1H)Aromatic proton (C2), adjacent to the bromine atom.
¹H NMR (DMSO-d₆)δ 3.75 (s, 2H)Benzylic protons (Ar-CH₂-N).
¹H NMR (DMSO-d₆)δ 3.15 (s, 2H)Glycine α-protons (N-CH₂-COOH).
ESI-MS (Positive)m/z 244.0, 246.0[M+H]⁺ showing the characteristic 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes.

References

  • US Patent 8557552 B2 - ResearchG
  • Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity - PMC (nih.gov).

Sources

Exploratory

Solubility Profiling and Solvent Optimization for[(3-Bromobenzyl)amino]acetic acid

Executive Summary [(3-Bromobenzyl)amino]acetic acid (CAS 501653-62-9) is a highly versatile, halogenated secondary amino acid derivative utilized as a critical building block in pharmaceutical synthesis and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(3-Bromobenzyl)amino]acetic acid (CAS 501653-62-9) is a highly versatile, halogenated secondary amino acid derivative utilized as a critical building block in pharmaceutical synthesis and drug discovery[1]. Due to its amphoteric nature and the lipophilic influence of the bromobenzyl moiety, its solubility profile is highly solvent- and pH-dependent. This technical guide provides an in-depth framework for predicting, screening, and quantifying the solubility of this compound across various solvent systems, utilizing self-validating thermodynamic protocols.

Molecular Architecture and Solvation Thermodynamics

The solvation of[(3-Bromobenzyl)amino]acetic acid is governed by the competing physical properties of its two primary structural domains:

  • The Zwitterionic Backbone: The secondary amine and the carboxylic acid functional groups render the molecule amphoteric. In aqueous environments near neutral pH, the compound exists primarily as a zwitterion. This state maximizes crystal lattice energy and intermolecular hydrogen bonding, which severely restricts aqueous solubility[2].

  • The Halogenated Aromatic Ring: The 3-bromobenzyl group imparts significant lipophilicity (predictive LogP ~1.5 - 2.0). This hydrophobic bulk further impedes hydration in aqueous media but enhances affinity for polar aprotic and organic solvents[1].

Because of these competing forces, selecting the appropriate solvent requires balancing dielectric constants, hydrogen-bond donor/acceptor capacities, and pH modulation.

Solvent Selection and Predictive Solubility Matrix

To optimize synthetic workflows or biological assays, researchers must match the solvent's physicochemical properties to the target state of the molecule. The table below summarizes the expected solubility behavior of [(3-Bromobenzyl)amino]acetic acid across standard solvent classes.

Solvent SystemDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Water (pH 7.4) 80.1Low (< 1 mg/mL)Zwitterionic state maximizes crystal lattice energy; the lipophilic 3-bromobenzyl group hinders hydration.
Water (pH 1.2) 80.1High (> 10 mg/mL)Protonation of the secondary amine forms a highly soluble cationic species, breaking the zwitterionic lattice.
DMSO 46.7Very High (> 50 mg/mL)Strong H-bond acceptor; effectively disrupts intermolecular zwitterionic pairing and solvates the lipophilic ring.
Methanol 32.7Moderate (~ 5-10 mg/mL)Amphiphilic solvation; H-bond donor/acceptor capabilities solvate both the polar backbone and the aromatic moiety.
Hexane 1.9Insoluble (< 0.1 mg/mL)Extreme non-polarity; complete inability to break the strong intermolecular H-bonds of the amino acid backbone.

Self-Validating Experimental Protocol: The Shake-Flask Method

While kinetic solubility assays are useful for high-throughput early discovery[3], definitive physicochemical profiling requires thermodynamic equilibrium data. The shake-flask method, standardized by OECD Test Guideline 105, remains the gold standard for determining the true equilibrium solubility of chemical intermediates[4].

The following protocol is engineered as a self-validating system, ensuring that experimental artifacts (such as supersaturation or pH drift) are actively identified and mitigated[5].

Phase 1: Thermodynamic Equilibration
  • Solid Dispensing: Accurately weigh an excess amount (e.g., 10-15 mg) of [(3-Bromobenzyl)amino]acetic acid into a 2 mL glass HPLC vial.

    • Causality: Providing a vast excess of the solid ensures the system reaches its absolute thermodynamic saturation point, preventing undersaturation artifacts that skew data[6].

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH-adjusted aqueous buffer or DMSO).

  • Agitation: Seal the vial and agitate at 300 RPM on a thermoshaker at a tightly controlled 25.0 ± 0.1 °C for 24 to 48 hours.

    • Causality: Solubility is a strictly temperature-dependent thermodynamic parameter. A 24-48 hour window ensures that the kinetic dissolution barrier of the crystalline lattice is fully overcome, achieving true equilibrium[7].

Phase 2: Phase Separation & System Validation
  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25.0 °C.

    • Causality: Ultracentrifugation effectively pellets micro-particulates and colloidal dispersions that could otherwise cause false-positive concentration spikes during UV/HPLC analysis[5].

  • Validation Check 1 (Visual): Carefully extract the supernatant. Visually confirm the presence of a solid pellet at the bottom of the vial.

    • Self-Validation: If no pellet is present, the solution is not saturated. The test must be invalidated and repeated with a higher initial mass of the solid.

  • Validation Check 2 (pH Drift): For aqueous buffers, measure the final pH of the extracted supernatant.

    • Self-Validation: The dissolution of an amphoteric compound can consume buffer capacity and shift the pH. If the final pH deviates by >0.1 units from the target, the solubility value must be reported at the final pH, not the initial pH[5].

Phase 3: HPLC-UV Quantification
  • Dilution: Dilute the supernatant with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the calibration curve.

  • Analysis: Quantify the compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) at an appropriate wavelength (e.g., λ = 220 nm) using a standard C18 reverse-phase column[4].

High-Throughput Workflow Visualization

For laboratories processing multiple solvent screens or pH gradients, this protocol can be adapted into an automated 96-well format[6]. The logical flow of this process is mapped below.

Workflow N1 Solid Dispensing Excess[(3-Bromobenzyl)amino]acetic acid N2 Solvent Addition (Aqueous Buffers / Organic Solvents) N1->N2 N3 Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) N2->N3 N4 Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 Validation Check Confirm Solid Pellet & Final pH N4->N5 N6 HPLC-UV Quantification (λ=220 nm) N5->N6 N7 Data Synthesis & Solubility Profiling N6->N7

Caption: Workflow for determining equilibrium solubility using the self-validating shake-flask method.

Conclusion

The solubility of [(3-Bromobenzyl)amino]acetic acid is a dynamic property dictated by its zwitterionic backbone and lipophilic aromatic ring. By leveraging pH modulation and selecting appropriate polar aprotic solvents like DMSO, researchers can optimize its solubility for downstream synthetic or biological applications. Adhering to self-validating thermodynamic protocols, such as the modified OECD 105 shake-flask method, ensures that the resulting solubility data is both accurate and reproducible.

References

  • [(3-Bromobenzyl)amino]acetic acid | C9H10BrNO2 Source: BuyersGuideChem URL:[Link]

  • [(3-BROMOBENZYL)AMINO]ACETIC ACID | CAS#:501653-62-9 Source: Chemsrc URL:[Link]

  • New Substances Notification - Technical Guidance Series (OECD Test Guideline 105) Source: Publications.gc.ca URL:[Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

  • Determination of Water Solubility Using the Shake Flask Method Source: Regulations.gov (U.S. EPA) URL:[Link]

Sources

Foundational

[(3-Bromobenzyl)amino]acetic Acid: A Strategic Building Block in Peptidomimetic and Macrocyclic Drug Discovery

As a Senior Application Scientist specializing in library generation and peptidomimetic design, I frequently encounter the challenge of expanding the chemical space of drug candidates while maintaining synthetic efficien...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in library generation and peptidomimetic design, I frequently encounter the challenge of expanding the chemical space of drug candidates while maintaining synthetic efficiency. The incorporation of [(3-Bromobenzyl)amino]acetic acid (CAS: 501653-62-9), also known as N-(3-Bromobenzyl)glycine, provides a highly elegant, dual-purpose solution.

This functionalized amino acid derivative acts as a rigid, aromatic backbone modifier (ideal for peptoid synthesis) while simultaneously installing a bio-orthogonal synthetic handle—the aryl bromide—for downstream late-stage functionalization (LSF). This whitepaper details the physicochemical rationale, mechanistic utility, and self-validating experimental protocols for deploying this building block in advanced drug discovery workflows.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of [(3-Bromobenzyl)amino]acetic acid is critical for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and subsequent cross-coupling reactions.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the molecule, synthesized from and:

PropertyValueRationale / Impact on Synthesis
Chemical Name [(3-Bromobenzyl)amino]acetic acidN-alkylated glycine derivative; dictates peptoid-like backbone conformation.
CAS Number 501653-62-9Standard identifier for procurement and regulatory tracking.
Molecular Formula C9H10BrNO2Contains a secondary amine and a carboxylic acid.
Molecular Weight 244.09 g/mol Low molecular weight allows for multiple incorporations without violating Lipinski's Rule of 5.
Boiling Point ~369.8 °C (Predicted)High thermal stability; suitable for microwave-assisted synthesis.
Density ~1.54 g/cm³ (Predicted)Relevant for preparing concentrated stock solutions in DMF/NMP.
pKa 2.28 (Predicted)The carboxylic acid requires strong activation for amide bond formation.

Structural Causality: The secondary amine in this molecule is sterically hindered by the bulky 3-bromobenzyl group. This drastically reduces its nucleophilicity compared to primary amines. Consequently, standard coupling reagents (like HBTU or HATU) can lead to unwanted side reactions, such as guanidinylation of the resin-bound amine, if the coupling is too slow. Furthermore, the meta-substitution of the bromine atom is a deliberate design choice: it projects the subsequent cross-coupling products into the solvent-exposed region of the biological target, minimizing steric clashes with the peptide/peptoid backbone.

Experimental Workflows & Self-Validating Protocols

To maximize the utility of this building block, we employ a two-stage workflow: first, the incorporation of the monomer via SPPS, followed by on-resin diversification. To ensure absolute trustworthiness, these protocols are designed as self-validating systems , meaning the workflow cannot proceed to the next step unless intermediate quality criteria are met.

Protocol 1: Solid-Phase Incorporation of N-(3-Bromobenzyl)glycine

To avoid handling unprotected secondary amines, the Fmoc-protected variant () is typically utilized.

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell Rink Amide resin (0.5 mmol/g loading) in DMF for 30 minutes. Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling: Dissolve 3.0 equivalents of Fmoc-N-(3-bromobenzyl)glycine, 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC), and 3.0 eq of OxymaPure in minimal DMF.

    • Causality: We strictly use DIC/Oxyma instead of uronium-based reagents (HBTU/HATU) to completely eliminate the risk of truncating the sequence via guanidinylation of the sterically hindered secondary amine.

  • Incubation: Add the activated mixture to the resin and agitate at 60 °C for 1 hour (or room temperature for 4 hours).

  • Self-Validation (The Chloranil Test): Wash the resin with DMF and DCM. Extract a few beads and perform a Chloranil test.

    • Causality: The standard Kaiser test relies on ninhydrin, which only detects primary amines. Because we are coupling onto a secondary amine (if extending a peptoid chain), we must use the Chloranil test, which selectively forms a blue/green dialkylaminovinyl derivative in the presence of unreacted secondary amines.

    • Validation Loop: If the beads turn blue/green (positive), the coupling is incomplete. The system automatically triggers a re-coupling cycle. If the beads remain colorless (negative), the system proceeds.

Protocol 2: On-Resin Late-Stage Functionalization (Suzuki-Miyaura)

Once the backbone is synthesized, the aryl bromide serves as an anchor for Pd-catalyzed cross-coupling to generate a diverse library of biaryl compounds.

Step-by-Step Methodology:

  • Preparation: Wash the resin-bound aryl bromide with degassed DMF/H2O (9:1 v/v).

    • Causality: Rigorous degassing is mandatory to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reagent Addition: Add 5.0 eq of the desired arylboronic acid, 0.2 eq of Pd(PPh3)4, and 5.0 eq of K2CO3 (as a base) dissolved in the degassed solvent mixture.

  • Reaction: Agitate the suspension at 85 °C under an argon atmosphere for 12 hours.

    • Causality: Performing this reaction on-resin leverages the pseudo-dilution effect. Because the reactive sites are tethered to the polymer matrix, intermolecular side reactions (like homocoupling of the boronic acid) are drastically minimized, driving the reaction toward the desired cross-coupled product.

  • Cleavage & QC: Wash the resin sequentially with DMF, H2O, DMF, and DCM to remove trapped palladium. Cleave the product using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating nature of the described protocols.

Workflow A 1. Resin Preparation (Swelling & Deprotection) B 2. Amide Coupling N-(3-Bromobenzyl)glycine + DIC/Oxyma A->B Add Monomer C 3. Chloranil Test (Secondary Amine Detection) B->C Wash & Evaluate C->B Positive (Blue) Trigger Re-couple D 4. Late-Stage Functionalization (On-Resin Suzuki Coupling) C->D Negative (Colorless) Proceed E 5. TFA Cleavage & Global Deprotection D->E Diversification Complete F 6. QC & Isolation (LC-MS & Prep-HPLC) E->F Crude Isolate

Workflow for the solid-phase incorporation and diversification of N-(3-Bromobenzyl)glycine.

Analytical Quality Control Standards

To ensure the integrity of the final library, the cleaved products must undergo rigorous analytical validation:

  • LC-MS Profiling: The crude cleavage cocktail is evaporated, reconstituted in MeCN/H2O, and analyzed via UPLC-MS. The presence of the characteristic bromine isotope pattern (a 1:1 ratio of [M+H]⁺ peaks separated by 2 Da) in the intermediate confirms successful incorporation. The disappearance of this isotopic signature confirms successful Suzuki cross-coupling.

  • 1H-NMR Spectroscopy: Purified fractions are analyzed to confirm the disappearance of the aryl bromide protons and the appearance of the new biaryl system, specifically monitoring the chemical shift of the benzylic CH2 protons, which are highly sensitive to the electronic environment of the newly formed biaryl axis.

References

Exploratory

The Strategic Role of [(3-Bromobenzyl)amino]acetic acid in Modern Medicinal Chemistry: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, the demand for modular, highly functionalized building blocks has driven the adoption of versatile unnatural amino acids. [(3-Bromobenzyl)amino]acetic acid (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the demand for modular, highly functionalized building blocks has driven the adoption of versatile unnatural amino acids. [(3-Bromobenzyl)amino]acetic acid (CAS: 501653-62-9) stands out as a critical scaffold in this domain[1]. Structurally, it is an N-alkylated glycine derivative (a peptoid monomer) featuring a meta-bromo-substituted benzyl group. This whitepaper explores the structural anatomy, targeted therapeutic applications, and combinatorial workflows associated with this molecule, providing drug development professionals with a comprehensive guide to its utilization.

Structural Anatomy & Orthogonal Reactivity

The utility of [(3-Bromobenzyl)amino]acetic acid stems from its three orthogonal reactive sites, which allow for stepwise, highly controlled synthetic modifications without cross-interference.

  • The Carboxylic Acid : Serves as the primary vector for amide bond formation, allowing the molecule to be coupled to the N-terminus of a growing peptide or peptoid chain.

  • The Secondary Amine : Provides a site for further acylation or alkylation. Because secondary amines are sterically hindered, they require highly efficient coupling reagents (e.g., HATU/HOAt) to prevent truncated sequences during solid-phase synthesis.

  • The Aryl Bromide : The 3-bromo substitution is the linchpin for late-stage diversification. It acts as a reliable electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig)[2].

ReactivityMap Center [(3-Bromobenzyl)amino]acetic acid (CAS: 501653-62-9) Amine Secondary Amine Acylation / Alkylation Center->Amine Acid Carboxylic Acid Amide Bond Formation Center->Acid Bromide Aryl Bromide Pd-Catalyzed Cross-Coupling Center->Bromide

Orthogonal reactivity map of [(3-Bromobenzyl)amino]acetic acid.

Applications in Targeted Therapeutics

Beyond its role as a passive linker, the 3-bromobenzyl moiety frequently acts as an active pharmacophore. In the development of dual inhibitors for Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4), researchers discovered that incorporating a 3-bromobenzyl group significantly tunes kinase selectivity[3].

Causality in SAR (Structure-Activity Relationship): Docking studies reveal that replacing a standard aliphatic ring (like a cyclopentyl group) with a 3-bromobenzyl group increases BRD4 affinity. This is driven by improved hydrophobic interactions between the heavy bromine atom and the WPF (Trp-Pro-Phe) shelf of the binding pocket[3]. Simultaneously, the steric bulk of the meta-bromo group creates deliberate clashes with the side chain of Phe183 in PLK-1, effectively decreasing off-target PLK-1 activity and widening the therapeutic window[3].

Combinatorial Chemistry: Peptoid Synthesis & Late-Stage Diversification

In combinatorial chemistry,[(3-Bromobenzyl)amino]acetic acid is primarily utilized to generate diverse libraries of N-substituted glycines (peptoids). Peptoids offer superior proteolytic stability compared to natural peptides, making them attractive drug candidates.

By incorporating the 3-bromobenzyl monomer into a solid-phase peptide synthesis (SPPS) workflow, chemists can build a core scaffold and subsequently subject the resin-bound intermediate to Suzuki-Miyaura cross-coupling[4]. This "late-stage diversification" approach allows a single synthesized batch of resin to be split and reacted with dozens of different arylboronic acids, rapidly generating a vast library of biaryl compounds[2].

SPPSWorkflow Resin Solid Support (Rink Amide) Coupling Peptide Coupling Resin->Coupling Suzuki Suzuki-Miyaura Coupling Coupling->Suzuki Cleavage TFA Cleavage Suzuki->Cleavage Library Diversified Library Cleavage->Library

Solid-phase workflow for peptoid synthesis and late-stage diversification.

Quantitative Data: Optimization of Solid-Phase Cross-Coupling

Adapting solution-phase Suzuki couplings to a solid support requires precise tuning of the microenvironment. The table below summarizes the optimized parameters for on-resin cross-coupling of aryl bromides, demonstrating the causality behind each variable[4].

ParameterOptimized ConditionCausality / RationaleTypical Conversion
Catalyst Pd(PPh3)4 (20 mol%)Provides a robust Pd(0) source. The bulky triphenylphosphine ligands stabilize the active catalytic species within the sterically demanding resin matrix.> 95%
Base K3PO4 or Na2CO3 (aq)Mild inorganic bases are required to activate the boronic acid (forming the reactive boronate) without causing premature cleavage of the peptide from the resin or racemization of chiral centers.N/A
Solvent DMF / H2O (9:1 v/v)Critical Balance: DMF is essential to swell the hydrophobic polystyrene resin, exposing the reactive sites. H2O is strictly required to solubilize the inorganic base and facilitate transmetalation.> 90%
Temperature 50 °C – 80 °C (20 h)Elevated temperatures are necessary to overcome the diffusion limitations inherent to solid-phase matrices and to accelerate the oxidative addition step.85% - 98%

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs).

Protocol A: Fmoc-Protection of[(3-Bromobenzyl)amino]acetic acid

Before use in standard SPPS, the secondary amine must be protected.

  • Preparation: Dissolve [(3-Bromobenzyl)amino]acetic acid (1.0 eq) in a 1:1 mixture of 10% aqueous Na2CO3 and 1,4-dioxane.

    • Causality: The basic aqueous environment deprotonates the carboxylic acid, rendering the zwitterion soluble, while ensuring the secondary amine remains nucleophilic. Dioxane solubilizes the incoming Fmoc reagent.

  • Addition: Cool the solution to 0 °C. Add Fmoc-OSu (1.1 eq) dropwise as a solution in dioxane.

    • Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptides (oligomerization) via mixed anhydride intermediates. Fmoc-OSu provides a controlled, chemoselective protection.

  • Reaction & IPC: Stir at room temperature for 12 hours. Self-Validation: Monitor the disappearance of the starting material via TLC (Ninhydrin stain). A negative (yellow) Ninhydrin test indicates complete consumption of the free amine.

  • Workup: Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the Fmoc-protected product. Extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo.

Protocol B: Solid-Phase Suzuki-Miyaura Cross-Coupling

This protocol details the late-stage diversification of the resin-bound 3-bromobenzyl moiety[4].

  • Resin Swelling: Swell the peptide-bound resin (containing the 3-bromobenzyl group) in degassed DMF for 30 minutes.

    • Causality: Degassing is absolute critical. Residual oxygen will rapidly oxidize the Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Reagent Preparation: In a separate vial under Argon, dissolve the arylboronic acid (10.0 eq) and Pd(PPh3)4 (0.2 eq) in degassed DMF. Add 2M aqueous K3PO4 (10.0 eq).

  • Coupling: Add the reagent cocktail to the swollen resin. Heat the suspension to 80 °C under gentle agitation for 20 hours.

  • Washing (Crucial Step): Drain the reaction mixture. Wash the resin sequentially with DMF, DMF/H2O (1:1), H2O, DMF, and finally DCM (5x each).

    • Causality: Palladium black often precipitates and becomes trapped in the resin matrix. Extensive washing with alternating polar and non-polar solvents, sometimes incorporating a metal scavenger (e.g., sodium diethyldithiocarbamate), is required to prevent metal contamination in the final biological assays.

  • Self-Validation (Cleavage Check): Withdraw a micro-aliquot of resin (approx. 2 mg). Treat with TFA/H2O/TIPS (95:2.5:2.5) for 1 hour. Evaporate the TFA and analyze the residue via LC-MS to confirm the mass shift corresponding to the successful biaryl coupling before proceeding to global cleavage.

References

  • 2-{[(3-bromophenyl)
  • Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4)
  • Source: Bioconjugate Chemistry (ACS Publications)
  • Source: Molecules (MDPI)

Sources

Protocols & Analytical Methods

Method

Synthesis of [(3-Bromobenzyl)amino]acetic acid from 3-bromobenzyl bromide

An Application Note on the Two-Step Synthesis of [(3-Bromobenzyl)amino]acetic acid from 3-Bromobenzyl Bromide Introduction N-alkylated amino acids are crucial building blocks in medicinal chemistry and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Two-Step Synthesis of [(3-Bromobenzyl)amino]acetic acid from 3-Bromobenzyl Bromide

Introduction

N-alkylated amino acids are crucial building blocks in medicinal chemistry and materials science, offering modified lipophilicity, conformational constraints, and resistance to enzymatic degradation in peptides.[1][2] The target molecule, [(3-Bromobenzyl)amino]acetic acid, serves as a versatile intermediate, incorporating a reactive bromine handle for further functionalization via cross-coupling reactions and a secondary amine-acid backbone for peptide synthesis or derivatization.[3]

This application note provides a detailed, two-step protocol for the synthesis of [(3-Bromobenzyl)amino]acetic acid. The strategy involves the initial N-alkylation of a protected glycine precursor, glycine ethyl ester hydrochloride, with 3-bromobenzyl bromide. This is followed by a robust saponification (base-catalyzed hydrolysis) to yield the final product. This approach circumvents challenges associated with the direct alkylation of unprotected glycine, such as poor solubility and over-alkylation.[2][4]

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

  • Step 1: N-Alkylation: Nucleophilic substitution of 3-bromobenzyl bromide with glycine ethyl ester.

  • Step 2: Saponification: Base-catalyzed hydrolysis of the resulting ethyl ester to the final carboxylic acid.

Reaction Scheme: Step 1 shows 3-bromobenzyl bromide reacting with glycine ethyl ester hydrochloride in the presence of a base to form ethyl [(3-bromobenzyl)amino]acetate. Step 2 shows this intermediate reacting with a base followed by an acid workup to yield [(3-Bromobenzyl)amino]acetic acid.

Part 1: Synthesis of Ethyl [(3-Bromobenzyl)amino]acetate

Scientific Rationale and Mechanism

The core of this step is a nucleophilic substitution (SN2) reaction. Glycine ethyl ester, once deprotonated by a non-nucleophilic base, acts as the nucleophile.[5] The primary amine's lone pair of electrons attacks the electrophilic benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion, which is an excellent leaving group.

A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is essential. It serves to neutralize the hydrochloride salt of the starting material and to scavenge the hydrogen bromide (HBr) that is cogenerated during the reaction, driving the equilibrium towards the product.[6][7] Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the ions involved without interfering with the nucleophile.

Safety Precautions
  • 3-Bromobenzyl bromide (CAS 823-78-9): This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[8][9] It is critical to handle this reagent inside a certified chemical fume hood at all times.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, nitrile gloves, and a flame-resistant lab coat.[9] Ensure an eyewash station and safety shower are readily accessible.

Experimental Protocol
ReagentMW ( g/mol )AmountMolesEquivalents
3-Bromobenzyl bromide249.935.00 g20.0 mmol1.0
Glycine ethyl ester HCl139.583.35 g24.0 mmol1.2
Potassium Carbonate (K₂CO₃)138.216.91 g50.0 mmol2.5
Acetonitrile (CH₃CN)41.05100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzyl bromide (5.00 g, 20.0 mmol), glycine ethyl ester hydrochloride (3.35 g, 24.0 mmol), and potassium carbonate (6.91 g, 50.0 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃, KBr, KCl). Wash the filter cake with a small amount of acetonitrile (2 x 15 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl [(3-bromobenzyl)amino]acetate as an oil. This crude product is often of sufficient purity for the subsequent step.

Part 2: Saponification to [(3-Bromobenzyl)amino]acetic acid

Scientific Rationale and Mechanism

Saponification is the base-catalyzed hydrolysis of an ester. The reaction is initiated by the nucleophilic attack of a hydroxide ion (from LiOH or NaOH) on the electrophilic carbonyl carbon of the ester intermediate.[10] This forms a tetrahedral intermediate, which then collapses to reform the carbonyl double bond, expelling an ethoxide ion (⁻OEt) as the leaving group.

An acid-base reaction follows, where the highly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This final deprotonation step is essentially irreversible and drives the reaction to completion.[11][12] To isolate the final product, the reaction mixture must be acidified to protonate the carboxylate salt, causing the neutral amino acid to precipitate from the aqueous solution.[10][13]

Experimental Protocol
ReagentMW ( g/mol )AmountMolesEquivalents
Crude Ethyl [(3-bromobenzyl)amino]acetate274.14~20.0 mmol1.01.0
Lithium Hydroxide (LiOH·H₂O)41.961.68 g40.0 mmol2.0
Tetrahydrofuran (THF)72.1160 mL--
Water (H₂O)18.0220 mL--
Hydrochloric Acid (HCl), 2M36.46As needed--

Procedure:

  • Dissolve the crude ethyl [(3-bromobenzyl)amino]acetate from Part 1 in a mixture of THF (60 mL) and water (20 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Add lithium hydroxide monohydrate (1.68 g, 40.0 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • After completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with 50 mL of deionized water.

  • Cool the solution in an ice bath and slowly add 2M HCl dropwise while stirring to adjust the pH to approximately 6. The target product will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the product under high vacuum to yield [(3-Bromobenzyl)amino]acetic acid as a white crystalline solid.

Workflow and Logic Diagram

The following diagram illustrates the complete synthetic and analytical workflow.

Synthesis_Workflow SM Starting Materials (3-Bromobenzyl bromide, Glycine Ethyl Ester HCl) Reaction1 Step 1: N-Alkylation (Reflux, 4-6h) SM->Reaction1 Base1 K₂CO₃ Acetonitrile Base1->Reaction1 Workup1 Filtration & Solvent Evaporation Reaction1->Workup1 Cool to RT Intermediate Crude Intermediate (Ethyl Ester) Workup1->Intermediate Reaction2 Step 2: Saponification (RT, 12-18h) Intermediate->Reaction2 Base2 LiOH·H₂O THF/Water Base2->Reaction2 Workup2 Acidification (HCl) & Precipitation Reaction2->Workup2 Remove THF Purification Filtration & Drying Workup2->Purification FinalProduct Final Product [(3-Bromobenzyl)amino] acetic acid Purification->FinalProduct Analysis Characterization (NMR, IR, MS, MP) FinalProduct->Analysis

Caption: Synthetic workflow for [(3-Bromobenzyl)amino]acetic acid.

Characterization of Final Product

The identity and purity of the synthesized [(3-Bromobenzyl)amino]acetic acid should be confirmed using standard analytical techniques.[14]

PropertyExpected Value
Appearance White to off-white crystalline powder
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol [15]
Melting Point ~295 °C (Predicted)[15]
¹H NMR Expect signals for aromatic protons, a singlet for the benzylic CH₂, a singlet for the α-CH₂ of the glycine moiety, and broad signals for the amine and carboxylic acid protons.
IR (KBr, cm⁻¹) Expect characteristic peaks for N-H stretching (~3400), broad O-H stretching (~3000-2500), C=O stretching (~1700), and C-Br stretching (~680-550).
Mass Spectrometry Expect to observe the molecular ion peak [M+H]⁺ at m/z 244/246, showing the characteristic isotopic pattern for bromine.

References

  • Material Safety Data Sheet - 3-Bromobenzyl Bromide, 95%. (2005, October 3). Cole-Parmer. [Link]

  • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Hydrolysis of Esters. University of Calgary. [Link]

  • Hydrolysing Esters. Chemguide. [Link]

  • Gevorgyan, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • Hydrolysis of Esters. (2024, May 13). Save My Exams. [Link]

  • Gevorgyan, A., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

  • N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. (2019, May 23). The Journal of Organic Chemistry. [Link]

  • Glycine Ethyl Ester Hydrochloride. Organic Syntheses. [Link]

  • Direct Alkylation of Glycine Derivatives via Photoinduced Palladium Catalysis. (2023, November 21). ACS Publications. [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. (2022, June 4). MDPI. [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? (2025, August 10). LinkedIn. [Link]

  • Purification of modified amino acids. (2022, December 8). Teledyne ISCO. [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride.
  • Preparation of 3-bromobenzyl bromide. PrepChem.com. [Link]

  • Production method of N-benzyl glycine ethyl ester.
  • A Facile Synthesis of N-Benzylallylglycine. ResearchGate. [Link]

  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. (2023, September 27). MDPI. [Link]

  • The applicability of solid state characterization and analytical techniques for reference chemical substance certification. BrJAC. [Link]

  • [(3-Bromobenzyl)amino]acetic acid. BuyersGuideChem. [Link]

  • [(3-Bromobenzyl)amino]acetic acid suppliers. BuyersGuideChem. [Link]

  • N-alkylation of glycine. (2022, December 7). Reddit. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials. American Pharmaceutical Review. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2020, November 13). LCGC. [Link]

Sources

Application

Unlocking Novel Peptide Architectures: A Guide to the Solid-Phase Synthesis of Peptidomimetics Using [(3-Bromobenzyl)amino]acetic Acid

Introduction: Expanding the Peptidomimetic Toolkit In the landscape of drug discovery and materials science, peptides represent a class of molecules with unparalleled specificity and biological activity. However, their t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidomimetic Toolkit

In the landscape of drug discovery and materials science, peptides represent a class of molecules with unparalleled specificity and biological activity. However, their therapeutic application is often hampered by poor metabolic stability and limited cell permeability. Peptidomimetics, which mimic the structure and function of natural peptides, offer a compelling solution to these challenges. Among the various strategies to create robust peptide analogs, the incorporation of N-substituted glycine units, or "peptoids," has emerged as a powerful approach.[1][2][3] Peptoids, as structural isomers of peptides, feature a repositioned side chain from the α-carbon to the backbone nitrogen, a modification that imparts remarkable resistance to proteolytic degradation.[1]

This application note provides a comprehensive guide to the use of a unique building block, [(3-Bromobenzyl)amino]acetic acid, in solid-phase peptide synthesis (SPPS). The presence of the bromobenzyl moiety offers a dual advantage: it acts as a sterically demanding side chain to influence peptide conformation and, more importantly, serves as a versatile chemical handle for post-synthetic modifications. The bromine atom can be readily displaced or used in a variety of cross-coupling reactions, enabling the creation of complex molecular architectures, such as cyclic peptides, peptide-drug conjugates, and surface-immobilized peptides.[4]

This document will detail the "submonomer" approach for incorporating [(3-Bromobenzyl)amino]acetic acid into a growing peptide chain on a solid support. We will explore the rationale behind the selection of reagents and reaction conditions, provide step-by-step protocols for synthesis, cleavage, and purification, and discuss analytical techniques for the characterization of the final product.

Chemical Properties of [(3-Bromobenzyl)amino]acetic Acid

A thorough understanding of the physicochemical properties of [(3-Bromobenzyl)amino]acetic acid is crucial for its effective application in SPPS.

PropertyValueSource
CAS Number 501653-62-9N/A
Molecular Formula C₉H₁₀BrNO₂N/A
Molecular Weight 244.09 g/mol N/A

The Submonomer Method: A Flexible Approach to Peptoid Synthesis

The "submonomer" method is the preferred strategy for the solid-phase synthesis of peptoids and peptides containing N-substituted glycine derivatives.[1][2][3] This two-step process involves:

  • Acylation: The free amine on the resin-bound peptide is acylated with a haloacetic acid, typically bromoacetic acid.

  • Nucleophilic Displacement: The resulting bromoacetylated peptide undergoes nucleophilic substitution with a primary amine, in this case, 3-bromobenzylamine, to introduce the desired side chain.

This approach is highly versatile as it allows for the introduction of a wide variety of side chains by simply changing the primary amine used in the displacement step.

Experimental Protocols

PART 1: Solid-Phase Synthesis Workflow

The following protocol outlines the manual solid-phase synthesis of a model peptide containing a single [(3-Bromobenzyl)amino]acetic acid residue using the submonomer method on Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • [(3-Bromobenzyl)amino]acetic acid

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Workflow Diagram:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Acylation 3. Bromoacetylation Fmoc_Deprotection->Acylation Displacement 4. Nucleophilic Displacement with (3-Bromobenzyl)amine Acylation->Displacement Wash 5. Washing Displacement->Wash Repeat 6. Repeat for subsequent Fmoc-amino acid couplings Wash->Repeat Next Residue Cleavage 7. Cleavage & Deprotection Repeat->Cleavage Final Residue Purification 8. Purification & Analysis Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of a peptoid using the submonomer method.

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc-Deprotection (if applicable for the first amino acid):

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Bromoacetylation:

    • In a separate vial, dissolve bromoacetic acid (10 eq.) in DMF.

    • Add DIC (10 eq.) to the bromoacetic acid solution and pre-activate for 5 minutes.

    • Add the activated bromoacetic acid solution to the resin.

    • Shake at room temperature for 30 minutes.

    • Wash the resin with DMF (5x).

  • Nucleophilic Displacement:

    • Dissolve 3-bromobenzylamine (10 eq.) in DMF.

    • Add the amine solution to the resin.

    • Shake at room temperature for 2 hours.

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Subsequent Fmoc-Amino Acids (Standard SPPS):

    • For standard amino acid additions, use a standard Fmoc-SPPS coupling protocol (e.g., using HBTU/DIPEA or HATU/DIPEA).[5]

  • Final Fmoc-Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

PART 2: Cleavage and Deprotection

Cleavage Cocktail:

A standard cleavage cocktail for removing the peptide from the Rink Amide resin and cleaving acid-labile side-chain protecting groups is a mixture of TFA, TIS, and water.

ReagentPercentage (v/v)Purpose
Trifluoroacetic acid (TFA)95%Cleaves the peptide from the resin and removes protecting groups.
Triisopropylsilane (TIS)2.5%Scavenger for cations generated during cleavage.
Water2.5%Scavenger and solvent.

Protocol:

  • Wash the resin with DCM (5x) and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin.

  • Shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Diagram of Cleavage:

Cleavage_Diagram Resin_Peptide Resin-Bound Peptide Cleavage_Cocktail TFA / TIS / H₂O Resin_Peptide->Cleavage_Cocktail Cleavage Crude_Peptide Crude Peptide in Solution Cleavage_Cocktail->Crude_Peptide Precipitation Precipitation with Cold Ether Crude_Peptide->Precipitation Purified_Peptide Purified Peptide Precipitation->Purified_Peptide Purification (HPLC)

Caption: Schematic of the peptide cleavage and initial purification process.

PART 3: Purification and Analysis

Purification:

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution.[6][7]

Analysis and Characterization:

The purified peptide should be characterized to confirm its identity and purity.

TechniquePurpose
Mass Spectrometry (MS) To determine the molecular weight of the peptide and confirm the incorporation of the [(3-Bromobenzyl)amino]acetic acid residue. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.[8][9]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the peptide, particularly the presence and location of the bromobenzyl group.[8][11]

Scientific Rationale and Troubleshooting

  • Choice of Bromoacetic Acid: Bromoacetic acid is more reactive than chloroacetic acid, leading to faster and more efficient acylation.[1]

  • Excess Reagents: A significant excess of bromoacetic acid, DIC, and the primary amine is used to drive the reactions to completion.

  • Reaction Monitoring: The progress of the coupling and displacement reactions can be monitored using the Kaiser test for the presence of primary amines. Note that the Kaiser test will be negative after the nucleophilic displacement step as a secondary amine is formed.[12]

  • Potential Side Reactions: The benzyl group is generally stable to the conditions of Fmoc-SPPS. However, strong acidic conditions can potentially lead to side reactions. The use of scavengers like TIS in the cleavage cocktail helps to minimize these.[4] The bromobenzyl group is expected to be stable under standard cleavage conditions.

  • Incomplete Reactions: If coupling or displacement is incomplete, a second coupling/displacement step can be performed with fresh reagents.[5]

Conclusion and Future Applications

The incorporation of [(3-Bromobenzyl)amino]acetic acid into peptides via solid-phase synthesis opens up a vast design space for creating novel peptidomimetics. The protocols detailed in this application note provide a robust framework for the synthesis and characterization of these valuable molecules. The true potential of this building block lies in the post-synthetic modification of the bromobenzyl group. This reactive handle can be exploited for a myriad of applications, including:

  • Peptide Cyclization: Intramolecular reaction with a nucleophilic side chain (e.g., cysteine) to form cyclic peptides with constrained conformations.

  • Conjugation: Attachment of small molecules, imaging agents, or polymers to tailor the properties of the peptide.

  • Surface Immobilization: Covalent attachment of peptides to solid supports for applications in biomaterials and diagnostics.

By providing a versatile platform for both structural modification and functionalization, [(3-Bromobenzyl)amino]acetic acid is a valuable addition to the toolbox of researchers, scientists, and drug development professionals working at the forefront of peptide science.

References

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]

  • Bodanszky, M., & Martinez, J. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. The Journal of Organic Chemistry, 43(15), 3071–3073. [Link]

  • Li, Y., et al. (2006). Chemical ligation and cleavage on solid support facilitate recombinant peptide purification. Protein Expression and Purification, 47(2), 498-504. [Link]

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. [Link]

  • Figliozzi, G. M., et al. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437–447. [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • de Visser, M., et al. (2002). Characterization of a phosphorylated peptide and peptoid and peptoid-peptide hybrids by mass spectrometry. Journal of Mass Spectrometry, 37(4), 413–420. [Link]

  • Thompson, D. A., et al. (2020). Orthogonal Cleavage of the HMPB Linker from Solid Support Using HFIP. Organic Letters, 22(24), 9572–9576. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Liu, R., et al. (2002). High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. Journal of the American Chemical Society, 124(27), 7974–7982. [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Fields, G. B. (2002).
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives. Molecules (Basel, Switzerland), 15(8), 5282–5335. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Grdadolnik, J., et al. (2015). Structural characterization of a peptoid with lysine-like side chains and biological activity using NMR and computational methods. Organic & Biomolecular Chemistry, 13(20), 5771–5779. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for the Purity Analysis of [(3-Bromobenzyl)amino]acetic Acid

Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Scientific Rationale & Methodological Design [(3-Bromobenzyl)amino]acetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QC/QA Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Scientific Rationale & Methodological Design

[(3-Bromobenzyl)amino]acetic acid (also known as N-(3-bromobenzyl)glycine) is a versatile secondary amine building block frequently utilized in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Analyzing the purity of this compound presents unique chromatographic challenges due to its amphoteric nature and the presence of highly hydrophobic synthetic precursors.

As a Senior Application Scientist, I have designed this method not merely as a set of instructions, but as a robust, causality-driven analytical system. Every parameter has been selected to control the specific physicochemical behaviors of this molecule.

Detection Strategy: Intrinsic Chromophore vs. Derivatization

While standard aliphatic amino acids lack a strong chromophore and typically require complex pre-column or post-column derivatization (such as with benzoyl isocyanate or o-phthalaldehyde) to achieve UV detectability[1], amino acids containing aromatic rings can be detected directly[2]. The 3-bromobenzyl moiety in our target analyte acts as a highly efficient intrinsic chromophore. By monitoring absorbance at 220 nm , we achieve maximum sensitivity for the


 transitions of the bromophenyl ring, entirely bypassing the need for derivatization and reducing sample preparation variance.
Retention Kinetics & Zwitterion Suppression

[(3-Bromobenzyl)amino]acetic acid possesses both a carboxylic acid group (pKa ~2.3) and a secondary amine (pKa ~9.0). In neutral aqueous solutions, it exists as a highly polar zwitterion that would elute in the void volume of a reversed-phase column.

To achieve optimal retention and peak symmetry, we must control the ionization state. Using a mobile phase buffered with 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0. At this pH:

  • The carboxylic acid is >99% protonated (neutralized), increasing hydrophobicity.

  • The secondary amine is fully protonated (cationic).

  • TFA acts as a volatile ion-pairing agent, masking residual acidic silanols on the silica stationary phase.

This prevents secondary ionic interactions that cause peak tailing, ensuring the molecule partitions smoothly into the C18 phase based on the hydrophobicity of its bromobenzyl ring.

Retention A [(3-Bromobenzyl)amino]acetic acid (Zwitterionic in Water) B Mobile Phase Addition (0.1% TFA, pH ~2.0) A->B Dissolution C Ionization Suppression (-COOH neutral, -NH2+ protonated) B->C pH Control D Stationary Phase (End-capped C18) C->D Injection E Hydrophobic Partitioning (Bromophenyl Ring ↔ C18 Alkyl) D->E Interaction F Elution & UV Detection (Symmetrical Peak at 220 nm) E->F Gradient Elution

Fig 1: Chromatographic retention mechanism of [(3-Bromobenzyl)amino]acetic acid via pH suppression.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical sequence mandates a blank injection to rule out carryover, followed by System Suitability Testing (SST) to verify column efficiency before any unknown samples are processed.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3 µm (Fully End-capped)End-capping prevents secondary amine tailing.
Mobile Phase A 0.1% TFA in Ultrapure WaterSuppresses ionization; provides ion-pairing.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Strong eluent for hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°CStabilizes retention times and lowers backpressure.
Detection UV at 220 nm (Reference 360 nm)Maximizes sensitivity for the bromophenyl ring.
Injection Vol. 10 µLPrevents column overloading.

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration / Polar impurity elution
2.0955Isocratic hold
12.01090Analyte elution & gradient ramp
15.01090Washout of hydrophobic precursors (e.g., 3-bromobenzyl bromide)
15.1955Return to initial conditions
20.0955Re-equilibration
Step-by-Step Methodologies

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix thoroughly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (90:10 v/v) containing 0.1% TFA. Note: Matching the diluent to the initial mobile phase conditions prevents solvent-induced peak distortion.

Step 2: Standard and Sample Preparation

  • System Suitability Standard (SST): Accurately weigh 25.0 mg of[(3-Bromobenzyl)amino]acetic acid reference standard into a 50 mL volumetric flask. Add 30 mL of Diluent. Sonicate for 5 minutes until fully dissolved. Make up to volume with Diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Weigh 25.0 mg of the synthesized batch into a 50 mL volumetric flask. Dissolve and make up to volume using the exact procedure described above.

Step 3: Sequence Execution & System Suitability Execute the sequence in the following order: Blank (x2) -> SST (x6) -> Samples (x10) -> Bracketing SST (x1). The system is only deemed valid if the SST criteria in Table 3 are met.

Table 3: System Suitability Criteria (SST)

ParameterAcceptance CriteriaPurpose
Retention Time %RSD ≤ 1.0% (n=6)Ensures pump stability and proper equilibration.
Peak Area %RSD ≤ 2.0% (n=6)Verifies autosampler precision.
Tailing Factor (Tf) ≤ 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency and packing integrity.

Method Validation Framework

This method was validated in strict accordance with the ICH Q2(R1) Validation of Analytical Procedures guidelines[3]. The validation workflow ensures that the method is specific, linear, accurate, and precise for its intended use in pharmaceutical quality control.

Validation S1 System Suitability S2 Specificity (Blank/Spike) S1->S2 S3 Linearity (LOQ-150%) S2->S3 S4 Accuracy (Recovery) S3->S4 S5 Precision (RSD < 2%) S4->S5 S6 Validated Method S5->S6

Fig 2: Sequential ICH Q2(R1) method validation workflow for quantitative purity analysis.

Validation Summary Data

Specificity: The method successfully resolved [(3-Bromobenzyl)amino]acetic acid from its common synthetic precursors: 3-bromobenzaldehyde, 3-bromobenzyl bromide, and glycine. Peak purity analysis via Photodiode Array (PDA) confirmed a purity angle < purity threshold for the main peak, proving no co-elution.

Table 4: ICH Q2(R1) Validation Results Summary

Validation ParameterRange / ConditionResultAcceptance Criteria
Linearity & Range 25% to 150% of nominal (0.125 - 0.75 mg/mL)R² = 0.9998R² ≥ 0.999
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) = 100.5 µg/mLS/N ≥ 10
Limit of Detection (LOD) Signal-to-Noise (S/N) = 30.15 µg/mLS/N ≥ 3
Method Precision 6 independent sample preparations%RSD = 0.8%%RSD ≤ 2.0%
Accuracy (Recovery) Spiked at 50%, 100%, and 150% levels99.2% - 101.1%98.0% - 102.0%
Robustness ±0.2 pH, ±5°C Temp, ±0.1 mL/min FlowPassTf ≤ 1.5, %RSD ≤ 2.0%

References[3] Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry

Sources

Application

Application Note: Robust GC-MS Quantification of [(3-Bromobenzyl)amino]acetic Acid via MTBSTFA Derivatization

Executive Summary The quantitative analysis of secondary amino acids via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge due to the high polarity, thermal instability, and strong...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitative analysis of secondary amino acids via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge due to the high polarity, thermal instability, and strong hydrogen-bonding capabilities of the analytes. This application note details a highly robust, self-validating derivatization protocol for [(3-Bromobenzyl)amino]acetic acid using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). By converting the active hydrogens of both the secondary amine and the carboxylic acid into sterically shielded tert-butyldimethylsilyl (TBDMS) groups, this method ensures exceptional chromatographic peak shape, hydrolytic stability, and highly diagnostic mass spectral fragmentation for Selected Ion Monitoring (SIM) quantitation.

Mechanistic Rationale: Overcoming Analyte Polarity

[(3-Bromobenzyl)amino]acetic acid (Chemical Formula: C₉H₁₀BrNO₂) is an N-substituted glycine derivative containing two active hydrogens: one on the secondary amine (-NH-) and one on the carboxylic acid (-COOH). If injected directly into a GC system, these functional groups cause severe peak tailing, irreversible adsorption to the column's active sites, and thermal degradation.

To render the molecule volatile and thermally stable, silylation is the preferred pathway. While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent, it produces trimethylsilyl (TMS) derivatives that are notoriously sensitive to moisture. Instead, this protocol utilizes MTBSTFA with 1% t-BDMCS (tert-butyldimethylchlorosilane). The substitution of a methyl group with a bulky tert-butyl group provides immense steric shielding to the silicon-heteroatom bond, making TBDMS derivatives approximately 10,000 times more stable to hydrolysis than their TMS counterparts 1.

Causality Problem Analyte:[(3-Bromobenzyl)amino]acetic acid Highly Polar, Low Volatility Sub1 Secondary Amine (-NH-) Problem->Sub1 Sub2 Carboxylic Acid (-COOH) Problem->Sub2 Solution Derivatization: MTBSTFA + 1% t-BDMCS Sub1->Solution Active H Sub2->Solution Active H Mech1 Steric Shielding (tert-Butyl Groups) Solution->Mech1 Mech2 Elimination of H-Bonding Solution->Mech2 Result1 10,000x Higher Hydrolytic Stability (vs. TMS derivatives) Mech1->Result1 Result2 Diagnostic[M-57]+ Base Peak Ideal for SIM Quantitation Mech2->Result2

Caption: Logical causality of MTBSTFA derivatization for polar amino acid derivatives.

Self-Validating Derivatization Protocol

The greatest point of failure in silylation is the presence of trace water, which rapidly quenches the derivatization reagent and hydrolyzes the products 2. To establish a self-validating system , this protocol incorporates rigorous azeotropic drying and a post-analysis validation metric based on reaction completeness.

Step-by-Step Methodology
  • Sample Aliquoting : Transfer an aliquot of the sample extract (containing 1–50 µg of[(3-Bromobenzyl)amino]acetic acid) into a 2.0 mL amber glass autosampler vial.

  • Azeotropic Drying (Critical Step) : Evaporate the sample to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen at 40 °C. Add 100 µL of anhydrous acetonitrile and evaporate to dryness again. This azeotropic distillation ensures the absolute removal of residual bound water.

  • Reagent Addition : Working swiftly (preferably in a dry box or under a nitrogen blanket), add 50 µL of anhydrous Acetonitrile followed by 50 µL of MTBSTFA containing 1% t-BDMCS 3.

  • Thermal Incubation : Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then incubate in a heating block at 75 °C for 45 minutes to drive the dual-silylation of both the sterically hindered secondary amine and the carboxylic acid 4.

  • Cooling & Injection : Allow the vial to cool to room temperature before injecting 1.0 µL into the GC-MS.

GCMS_Workflow Start Sample Prep [(3-Bromobenzyl)amino]acetic acid Drying Azeotropic Drying (N2 stream + Acetonitrile) Start->Drying Remove H2O Reagent Reagent Addition 50 µL MTBSTFA + 50 µL ACN Drying->Reagent Anhydrous state Incubation Thermal Incubation 75°C for 45 mins Reagent->Incubation Silylation Analysis GC-MS Analysis (EI Mode, SIM/Scan) Incubation->Analysis Inject 1 µL Validation Self-Validation Check Di-TBDMS vs Mono-TBDMS Analysis->Validation Data Review

Caption: Self-validating experimental workflow for sample preparation and GC-MS analysis.

GC-MS Analytical Parameters

To achieve optimal resolution and sensitivity, the following instrumental parameters are recommended.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Analytical Column DB-5MS or SLB-5ms (30 m × 0.25 mm × 0.25 µm)
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve on at 1.0 min)
Inlet Temperature 280 °C
Carrier Gas Ultra-High Purity Helium (1.0 mL/min constant flow)
Oven Temperature Program 100 °C (hold 1 min) → 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI), 70 eV

Mass Spectral Interpretation & Quantitative Metrics

The derivatization of [(3-Bromobenzyl)amino]acetic acid with MTBSTFA yields a Di-TBDMS derivative (Chemical Formula: C₂₁H₃₈BrNO₂Si₂, Exact Mass: 471.16).

A hallmark of TBDMS derivatives in EI-MS is the highly facile cleavage of the tert-butyl group, resulting in a dominant [M - 57]⁺ fragment . Furthermore, the presence of a single bromine atom in the molecule provides a distinct isotopic signature. Bromine naturally occurs as two isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, any fragment containing the bromine atom will appear as a 1:1 doublet separated by 2 m/z units . This isotopic doublet acts as an intrinsic structural confirmation tool.

Table 2: Diagnostic MS Fragments for Di-TBDMS-[(3-Bromobenzyl)amino]acetic acid

Fragment Ionm/z (⁷⁹Br / ⁸¹Br)Relative AbundanceStructural Assignment
[M]⁺ 471 / 473Low (<5%)Intact Molecular Ion
[M - 57]⁺ 414 / 416Base Peak (100%)Loss of tert-butyl group (Target for SIM Quantitation)
[M - 57 - 114]⁺ 300 / 302Medium (20-40%)Successive loss of second TBDMS group
[Bromobenzyl]⁺ 169 / 171High (60-80%)Cleavage at the benzylic carbon
[TBDMS]⁺ 115Hightert-butyldimethylsilyl cation

System Suitability & Troubleshooting (Self-Validation)

To ensure the scientific integrity of the assay, the protocol is designed to be self-validating . The analyst must monitor the chromatogram for the presence of the Mono-TBDMS derivative (m/z 301 / 303 for the [M-57]⁺ ion).

  • Acceptance Criteria: A Di-TBDMS to Mono-TBDMS peak area ratio of > 99:1 indicates a complete reaction and an anhydrous environment.

  • Failure Mode: If the Mono-TBDMS peak is prominent, it definitively indicates either (A) moisture contamination quenching the MTBSTFA reagent, or (B) exhausted reagent. If this occurs, the sample preparation must be repeated with strict adherence to the azeotropic drying step.

References

  • Sigma-Aldrich. "The Derivatization and Analysis of Amino Acids by GC-MS". Sigma-Aldrich Technical Articles.
  • MDPI. "Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS". Atmosphere.
  • LabRulez GCMS. "Guide to Derivatization Reagents for GC". LabRulez.
  • IntechOpen. "Derivatization Methods in GC and GC/MS". Gas Chromatography - Derivatization, Sample Preparation, Application.

Sources

Method

Applications of N-(3-bromobenzyl)glycine in the Generation of Novel Compound Libraries

Abstract N-(3-bromobenzyl)glycine is a versatile bifunctional building block that has emerged as a valuable scaffold in the construction of diverse and innovative compound libraries for drug discovery and chemical biolog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3-bromobenzyl)glycine is a versatile bifunctional building block that has emerged as a valuable scaffold in the construction of diverse and innovative compound libraries for drug discovery and chemical biology. Its unique structure, incorporating a secondary amine, a carboxylic acid, and a reactive aryl bromide, provides three key points for diversification. This allows for the rapid generation of complex molecules with a wide range of structural and functional properties. This application note details the strategic use of N-(3-bromobenzyl)glycine in the synthesis of novel compound libraries, with a focus on its application in multicomponent reactions and transition metal-catalyzed cross-coupling reactions. Detailed protocols for key transformations are provided to guide researchers in leveraging this powerful tool for their discovery programs.

Introduction: The Strategic Advantage of N-(3-bromobenzyl)glycine

The quest for novel bioactive molecules is a cornerstone of modern drug discovery. The ability to rapidly synthesize large and diverse collections of small molecules, or compound libraries, is paramount to identifying starting points for new therapeutic agents. N-(3-bromobenzyl)glycine stands out as a particularly strategic building block for library synthesis due to its inherent trifunctionality.

The glycine core provides both an amine and a carboxylic acid, functionalities that are central to many biological interactions and are readily derivatized. The presence of a bromine atom on the benzyl ring introduces a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This trifecta of reactive sites allows for a combinatorial approach to library synthesis, where a multitude of diverse substituents can be introduced at each position, leading to an exponential increase in the number of unique compounds generated.

Key Features of N-(3-bromobenzyl)glycine:

  • Bifunctional Amino Acid Core: The secondary amine and carboxylic acid are ideal for peptide and peptidomimetic synthesis, as well as for participation in multicomponent reactions.

  • Orthogonal Reactive Handle: The aryl bromide is unreactive under many conditions used to modify the amino acid portion, allowing for sequential and controlled diversification.

  • Structural Versatility: The benzyl group provides a rigid scaffold that can be further functionalized to explore specific pharmacophore models.

Core Applications in Library Synthesis

The utility of N-(3-bromobenzyl)glycine in library synthesis is best exemplified by its application in two powerful synthetic strategies: the Ugi multicomponent reaction and the Suzuki-Miyaura cross-coupling reaction.

Ugi Four-Component Reaction (Ugi-4CR) for Peptidomimetic Libraries

The Ugi reaction is a one-pot synthesis that combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[1][2] This reaction is renowned for its high efficiency, broad substrate scope, and the generation of complex, peptide-like structures.[3][4] N-(3-bromobenzyl)glycine can serve as the carboxylic acid component in the Ugi-4CR, directly incorporating its unique scaffold into the product.

The resulting Ugi products retain the 3-bromobenzyl moiety, which can then be subjected to a second round of diversification through cross-coupling reactions. This two-stage diversification strategy is a powerful approach to rapidly build large and complex libraries.

Ugi_Reaction cluster_reactants Ugi Reactants R1_CHO Aldehyde (R1-CHO) Ugi_Product Ugi Product (α-Acylamino Amide) R1_CHO->Ugi_Product R2_NH2 Amine (R2-NH2) R2_NH2->Ugi_Product NBG N-(3-bromobenzyl)glycine NBG->Ugi_Product R3_NC Isocyanide (R3-NC) R3_NC->Ugi_Product Final_Library Diversified Library Ugi_Product->Final_Library Suzuki Coupling (Diversification at Br) Suzuki_Coupling NBG_Derivative N-(3-bromobenzyl)glycine Derivative Pd_Catalyst Pd Catalyst + Base NBG_Derivative->Pd_Catalyst Boronic_Acid Boronic Acid/Ester (R-B(OR)2) Boronic_Acid->Pd_Catalyst Coupled_Product Coupled Product Pd_Catalyst->Coupled_Product

Caption: Suzuki-Miyaura coupling of N-(3-bromobenzyl)glycine derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments involving N-(3-bromobenzyl)glycine. These protocols are designed to be robust and adaptable for parallel synthesis formats.

Protocol 1: Synthesis of N-(3-bromobenzyl)glycine

This protocol describes the synthesis of the title compound from 3-bromobenzylamine and ethyl bromoacetate, followed by saponification.

Materials:

  • 3-Bromobenzylamine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

Step 1: N-Alkylation

  • To a solution of 3-bromobenzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(3-bromobenzyl)glycine ethyl ester.

Step 2: Saponification

  • Dissolve the N-(3-bromobenzyl)glycine ethyl ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(3-bromobenzyl)glycine as a white solid.

Protocol 2: Parallel Synthesis of a Ugi Product Library

This protocol outlines a general procedure for the parallel synthesis of a Ugi product library using N-(3-bromobenzyl)glycine in a 96-well plate format.

Materials:

  • N-(3-bromobenzyl)glycine

  • Library of aldehydes (in methanol, 0.5 M)

  • Library of primary amines (in methanol, 0.5 M)

  • Library of isocyanides (in methanol, 0.5 M)

  • Methanol (MeOH)

  • 96-well reaction block with sealing mat

Procedure:

  • To each well of a 96-well reaction block, add a solution of N-(3-bromobenzyl)glycine in methanol (200 µL, 0.5 M, 1.0 eq).

  • To each well, add a solution of a unique aldehyde from the library (200 µL, 0.5 M, 1.0 eq).

  • To each well, add a solution of a unique primary amine from the library (200 µL, 0.5 M, 1.0 eq).

  • To each well, add a solution of a unique isocyanide from the library (200 µL, 0.5 M, 1.0 eq).

  • Seal the reaction block with a sealing mat and shake at room temperature for 48 hours.

  • After 48 hours, remove the sealing mat and concentrate the solvent in each well using a parallel evaporation system.

  • Analyze the crude product in each well by LC-MS to confirm product formation and assess purity.

  • Purify the desired products using high-throughput purification techniques (e.g., preparative HPLC).

Protocol 3: Parallel Suzuki-Miyaura Coupling of a Ugi Product Library

This protocol describes the diversification of the Ugi product library from Protocol 2 via a parallel Suzuki-Miyaura coupling.

Materials:

  • Ugi product library (from Protocol 2)

  • Library of boronic acids or esters

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • 96-well reaction block with sealing mat

Procedure:

  • In a new 96-well reaction block, dispense the crude Ugi products from Protocol 2.

  • To each well, add a unique boronic acid or ester from the library (1.2 eq).

  • Prepare a stock solution of Pd(dppf)Cl₂ (0.05 eq) and potassium carbonate (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water.

  • Dispense the catalyst/base solution to each well.

  • Seal the reaction block and heat to 80 °C with stirring for 12 hours.

  • After cooling to room temperature, quench the reactions by adding water to each well.

  • Extract the contents of each well with ethyl acetate.

  • Concentrate the organic extracts using a parallel evaporation system.

  • Analyze the final products by LC-MS and purify using high-throughput purification methods.

Data Presentation

Table 1: Representative Library Synthesis Data

EntryAldehyde (R¹)Amine (R²)Isocyanide (R³)Boronic Acid (R⁴)Final Product Yield (%)Purity (%)
1BenzaldehydeBenzylaminetert-Butyl isocyanidePhenylboronic acid65>95
24-FluorobenzaldehydeCyclohexylamineBenzyl isocyanide4-Methoxyphenylboronic acid72>95
3IsobutyraldehydeAniline1,1,3,3-Tetramethylbutyl isocyanide2-Thiopheneboronic acid58>90
42-NaphthaldehydePhenethylamineCyclohexyl isocyanide3-Pyridinylboronic acid61>90

Yields are for the two-step sequence (Ugi and Suzuki-Miyaura) after purification. Purity was determined by LC-MS analysis.

Conclusion

N-(3-bromobenzyl)glycine is a highly valuable and versatile building block for the construction of novel compound libraries. Its trifunctional nature allows for a powerful, multi-stage diversification strategy, enabling the rapid generation of complex and diverse molecular architectures. The protocols outlined in this application note provide a robust framework for researchers to harness the potential of this scaffold in their drug discovery and chemical biology programs. The combination of multicomponent reactions and transition metal-catalyzed cross-coupling reactions with N-(3-bromobenzyl)glycine as a central component offers a streamlined and efficient path to new chemical entities with significant therapeutic potential.

References

  • Ugi, I., et al. (1959). Angew. Chem., 71, 373-388.
  • A detailed protocol for the synthesis of N-protected glycine derivatives can be found in various organic synthesis resources.
  • For a comprehensive review of the Ugi reaction, see: Dömling, A. (2006). Chem. Rev., 106(1), 17-89.
  • The Schotten-Baumann reaction is a classic method for the synthesis of amides and esters. [5]5. Information on N-(3-Bromophenyl)glycine, a related compound, is available from commercial suppliers like Sigma-Aldrich. [6]6. Microwave-assisted synthesis can often accelerate N-alkylation reactions. [7]7. Late-stage functionalization of glycine derivatives is an active area of research. [8]8. The Ugi reaction has been used to create a wide variety of heterocyclic compounds. [3]9. The Ugi reaction is a key tool for generating peptidomimetics. [4][9]10. Levulinic acid can be used as a bifunctional substrate in Ugi-type reactions. [9]11. The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation in acylation reactions. [10]12. For a general overview of the Suzuki coupling, see: Miyaura, N., & Suzuki, A. (1995). Chem. Rev., 95(7), 2457-2483. [11]13. The synthesis of glycine itself can be achieved through various methods. [12]14. The mechanism of the Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination. [13]15. Tandem reactions involving Suzuki coupling are used to create complex molecules. [14]16. Parallel synthesis protocols are essential for efficient library generation. [15]17. Benzoyl glycine derivatives have been explored for their biological activities. [5][16]18. N-(2-aminoethyl)glycine is another useful building block for combinatorial chemistry. [17]19. Further information on the synthesis and applications of benzoyl glycine can be found in the provided reference. [16]20. The 4-bromo isomer, (4-Bromobenzyl)glycine, is also commercially available. [18]21. N-substituted glycine derivatives are important in bioinorganic chemistry. [19]22. NHC palladium complexes are efficient catalysts for Suzuki-Miyaura reactions. [20]23. Parallel synthesis of indazole-based libraries provides another example of combinatorial chemistry. [21]24. Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis. [22]25. The aza-Cope rearrangement can be used to synthesize N-benzylallylglycine. [23]26. Solid-phase synthesis is a common technique for preparing N-substituted glycine oligomers (peptoids). [24]27. Glycine N-acyltransferase is an enzyme involved in glycine conjugation. [25]28. Benzyl esters are common protecting groups for carboxylic acids. [26]29. Combinatorial chemistry is a key technology for drug discovery.

Sources

Application

Application Note: Advanced Analytical Techniques for the Characterization of Amino Acid Derivatives

Introduction & The Causality of Derivatization Amino acid analysis (AAA) is a cornerstone of biopharmaceutical characterization, targeted metabolomics, and synthetic biology. As analytical scientists, we face a fundament...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Causality of Derivatization

Amino acid analysis (AAA) is a cornerstone of biopharmaceutical characterization, targeted metabolomics, and synthetic biology. As analytical scientists, we face a fundamental physicochemical challenge when analyzing natural aliphatic amino acids: their high polarity prevents adequate retention on standard reversed-phase (RP) columns, and their lack of native chromophores or fluorophores renders them invisible to standard optical detectors.

To overcome this, we employ pre-column derivatization . This chemical modification is not merely a detection strategy; it fundamentally alters the thermodynamic interaction between the analyte and the stationary phase. By transforming highly polar analytes into hydrophobic, UV-absorbing, or fluorescent derivatives, we enable high-resolution separations and trace-level quantification. This application note details robust, self-validating analytical workflows for characterizing amino acid derivatives using RP-HPLC, LC-MS/MS, chiral chromatography, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Optical Detection via Pre-Column Derivatization (OPA/FMOC)

Mechanistic Insight

To achieve high-sensitivity fluorescence or UV detection, primary amino acids are reacted with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid, 3-MPA). The amine and thiol undergo a concerted condensation with OPA to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole . Because OPA cannot react with secondary amines (such as proline), a sequential derivatization step using 9-fluorenylmethyl chloroformate (FMOC-Cl) is required to ensure comprehensive profiling .

Protocol 1: Automated In-Needle Derivatization (iPDAQ)

Performing this reaction manually introduces significant variability due to the limited half-life of OPA derivatives. We utilize an automated in-needle protocol to ensure precise timing and reproducibility.

  • Self-Validating Step: Always spike samples with an internal standard (e.g., Norvaline) prior to derivatization. This mathematically normalizes any fluctuations in derivatization efficiency or injection volume.

  • Reagent Preparation: Prepare OPA (10 mg/mL in 0.4 M borate buffer, pH 10.4, with 1% v/v 3-MPA) and FMOC-Cl (2.5 mg/mL in dry acetonitrile).

  • Sample Buffering: Dilute protein hydrolysates or extracts in 0.1 M HCl. The autosampler will buffer this to pH > 9.0. Causality: The

    
    -amino group (pKa ~9.5) must be deprotonated to act as an effective nucleophile.
    
  • Automated Mixing (Autosampler Program):

    • Draw 2.5 µL of borate buffer and 0.5 µL of the sample; mix 3 times.

    • Draw 0.5 µL of OPA reagent; mix 5 times and incubate for exactly 1.0 minute.

    • Draw 0.5 µL of FMOC-Cl reagent; mix 5 times and incubate for exactly 1.0 minute.

    • Draw 3 µL of injection diluent (0.1% TFA in water). Causality: Lowering the pH quenches the reaction and stabilizes the isoindole derivatives.

  • Separation: Inject onto a superficially porous C18 column (e.g., 2.7 µm) at 40°C using a gradient of sodium phosphate buffer (pH 7.8) and Acetonitrile/Methanol/Water .

Workflow Sample Amino Acid Sample (Polar, No Chromophore) Deriv Chemical Derivatization (OPA/FMOC, AQC, or Marfey's) Sample->Deriv Buffer & Reagent RP_HPLC RP-HPLC Separation (Hydrophobic Interaction) Deriv->RP_HPLC Hydrophobic Adduct Detection Detection Modality (UV, FLD, or MS/MS) RP_HPLC->Detection Data Quantitative & Structural Characterization Detection->Data

Fig 1: General analytical workflow for the derivatization and characterization of amino acids.

High-Sensitivity Quantification via LC-MS/MS

Mechanistic Insight

While OPA/FMOC derivatives are excellent for optical detection, they can suffer from poor ionization efficiency and complex in-source fragmentation during electrospray ionization (ESI-MS). For targeted metabolomics requiring sub-nanomolar sensitivity, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is preferred . AQC reacts with both primary and secondary amines to form highly stable unsymmetrical ureas. During collision-induced dissociation (CID), AQC derivatives predictably cleave at the ureide bond, yielding a dominant, highly specific reporter ion at m/z 171. This enables ultra-sensitive Multiple Reaction Monitoring (MRM) assays.

Protocol 2: AQC Derivatization for UPLC-ESI-MS/MS
  • Alkalinization: Mix 10 µL of the amino acid sample with 70 µL of 0.2 M sodium borate buffer (pH 8.8).

  • Derivatization: Add 20 µL of AQC reagent (3 mg/mL in dry acetonitrile).

  • Thermal Incubation (Critical Step): Heat the mixture at 55°C for 10 minutes.

    • Causality: AQC reacts instantly with amines at room temperature. However, tyrosine forms a transient, highly unstable adduct on its phenolic hydroxyl group. Heating to 55°C drives the quantitative conversion of this intermediate into a stable di-derivatized product, ensuring reproducible quantification .

  • Analysis: Inject 1 µL onto a sub-2 µm C18 column coupled to a triple quadrupole mass spectrometer. Monitor the specific [M+H]+ > 171 m/z transition for each amino acid .

Chiral Purity Analysis using Marfey's Reagent

Mechanistic Insight

Enantiomeric purity (D- vs. L-forms) is critical in peptide drug development. Standard achiral C18 columns cannot separate enantiomers because they possess identical physicochemical properties in an achiral environment. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) overcomes this via nucleophilic aromatic substitution . Reacting a racemic amino acid mixture with enantiomerically pure L-Marfey's reagent generates diastereomers (L-L and D-L adducts). Because diastereomers possess distinct spatial arrangements and hydrophobicities, they can be easily resolved on standard achiral RP-HPLC columns.

Protocol 3: Chiral Derivatization with Marfey's Reagent
  • Reaction Setup: To 50 µL of a 50 mM amino acid solution, add 100 µL of 1% (w/v) Marfey's reagent in acetone.

  • Base Addition: Add 20 µL of 1 M NaHCO3.

    • Causality: The bicarbonate maintains the pH around 9.0, ensuring the amine remains nucleophilic without rapidly hydrolyzing the fluorodinitrobenzene ring of the reagent.

  • Incubation: Heat at 40°C for 1 hour.

    • Self-Validating Step: Monitor the reaction mixture; it will turn deep yellow/orange, visually validating the successful substitution reaction.

  • Quenching: Add 20 µL of 2 M HCl to protonate unreacted species and halt the reaction.

  • Analysis: Dilute the sample 1:10 with mobile phase (Water/Acetonitrile with 0.1% TFA) and analyze via RP-HPLC at 340 nm.

MarfeyLogic Racemic Racemic Amino Acids (D- and L- Enantiomers) Reaction Nucleophilic Substitution (pH 9.0, 40°C) Racemic->Reaction Marfey L-Marfey's Reagent (Enantiomerically Pure) Marfey->Reaction Diastereomers Diastereomers Formed (L-L and D-L Adducts) Reaction->Diastereomers Separation Achiral C18 RP-HPLC (Resolved by Hydrophobicity) Diastereomers->Separation Different Retention Times

Fig 2: Mechanism of chiral resolution using Marfey's reagent to form separable diastereomers.

NMR Characterization of Unnatural Amino Acids in Proteins

Mechanistic Insight

Beyond standard quantification, the structural characterization of proteins often relies on the genetic incorporation of non-canonical (unnatural) amino acids (ncAAs). Using orthogonal tRNA/aminoacyl-tRNA synthetase pairs, ncAAs with specific NMR-active isotopes (e.g., 19F, or 13C/15N-enriched moieties) can be site-specifically installed into large proteins . This drastically reduces the spectral complexity of large proteins, allowing researchers to monitor conformational dynamics and ligand binding at specific sites without the background noise of the entire native sequence .

Protocol 4: 19F-NMR of Fluorinated Amino Acid Derivatives
  • Expression: Express the target protein in an E. coli or mammalian system containing the orthogonal translation machinery, supplementing the media with the fluorinated ncAA (e.g., 3-trifluoromethyl-L-phenylalanine) .

  • Purification & Buffer Exchange: Purify the modified protein and exchange it into an NMR-compatible buffer (e.g., 50 mM phosphate, pH 7.4, 10% D2O for lock).

  • Data Acquisition: Acquire 1D 19F-NMR spectra.

    • Causality: The 19F nucleus has a 100% natural abundance and a high gyromagnetic ratio, providing exceptional sensitivity. Furthermore, the 19F chemical shift is exquisitely sensitive to changes in the local van der Waals and electrostatic environment, making it a perfect reporter for small-molecule ligand binding events .

Data Presentation: Comparison of Derivatization Strategies

Derivatization AgentTarget Functional GroupDetection ModalityKey AdvantagePrimary Limitation
OPA / 3-MPA Primary AminesFluorescence / UVExtremely fast reaction, high sensitivityUnstable derivatives, requires FMOC for secondary amines
FMOC-Cl Primary & Secondary AminesFluorescence / UVCaptures proline and hydroxyprolineReagent hydrolysis peaks can interfere with early eluting AAs
AQC Primary & Secondary AminesLC-MS/MS (MRM)Highly stable adducts, universal m/z 171 reporter ionReagent is moisture sensitive, requires heating step
Marfey's Reagent Primary & Secondary AminesUV (340 nm)Enables chiral (enantiomeric) resolution on achiral columnsLonger derivatization time (1 hour)
Urea Primary & Secondary AminesLC-MS/MSSimple, inexpensive, quantitative conversionRequires strict pH/temperature optimization

References

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC Source: PubMed Central (NIH) URL:[Link]

  • Determination of Amino Acid Composition using Automated Pre-Column Derivitization and Superficially Porous Columns Source: Agilent Technologies Application Notes URL:[Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis Source: MDPI Molecules URL:[Link]

  • JP6359365B2 - Precolumn derivatization LC-MS analysis for amino and carboxyl groups of amino acids Source: Google Patents URL
  • Marfey's reagent for chiral amino acid analysis: a review Source: Amino Acids (PubMed) URL:[Link]

  • Probing Ligand Binding Sites on Large Proteins by Nuclear Magnetic Resonance Spectroscopy of Genetically Encoded Non-Canonical Amino Acids Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • GPCR structural characterization by NMR spectroscopy in solution Source: ETH Zurich Research Collection URL:[Link]

Method

Application Note: Suzuki and Stille Cross-Coupling Strategies for Brominated Amino Acids

Executive Summary The late-stage functionalization of peptides and amino acids has revolutionized drug discovery, enabling the rapid generation of diverse chemical libraries from a single precursor. Among the most robust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The late-stage functionalization of peptides and amino acids has revolutionized drug discovery, enabling the rapid generation of diverse chemical libraries from a single precursor. Among the most robust bioorthogonal handles are halogenated amino acids, particularly brominated derivatives such as 4-bromophenylalanine and 2-bromophenylalanine[1].

This application note provides an authoritative guide to executing Suzuki-Miyaura and Stille cross-coupling reactions on brominated amino acid substrates. By analyzing the mechanistic causality behind catalyst selection, solvent effects, and base sensitivity, this guide establishes self-validating protocols designed to maximize yield while strictly preserving chiral integrity (enantiomeric excess, ee).

Mechanistic Insights & Causality

The Challenge of Racemization

The primary challenge in cross-coupling unprotected or partially protected amino acids is the erosion of stereocenters. Traditional Suzuki conditions—utilizing


 and strong bases like 

in polar aprotic solvents (e.g., DMF) at 90 °C—often lead to significant racemization (dropping ee to as low as 66%) due to base-catalyzed proton abstraction at the

-carbon[1][2].

The Solution: Transitioning to biphasic conditions (e.g., DME / aqueous


) or utilizing milder organic bases (e.g., triethylamine) mitigates 

-proton abstraction. Burk and co-workers demonstrated that using

with

in a biphasic DME/water system at 80 °C completely suppresses racemization while maintaining excellent yields[2].
Steric Hindrance: Suzuki vs. Stille

While the Suzuki-Miyaura reaction is highly efficient for para- and meta-substituted bromophenylalanines, it frequently fails for ortho-substituted derivatives (e.g., 2-bromophenylalanine) due to severe steric hindrance at the oxidative addition and transmetalation steps[3][4].

The Solution: The Stille coupling, which utilizes organostannanes, is less sensitive to steric bulk and operates under milder, often neutral conditions. For example, the vinylation of N-Boc-2-bromophenylalanine is readily achieved via Stille coupling using tributyl(vinyl)tin and


, whereas corresponding Suzuki attempts with ortho-boronic acids fail to deliver appreciable product[3][4].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Brominated Amino Acid Transmet Transmetalation (Boronate / Stannane) OxAdd->Transmet Base (Suzuki) or LiCl (Stille) RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Transmetalating Agent RedElim->Pd0 Catalyst Regeneration Product Functionalized Amino Acid RedElim->Product Product Release

Caption: General Palladium-Catalyzed Cross-Coupling Cycle for Brominated Amino Acids.

Quantitative Data & Parameter Optimization

To ensure reproducibility, the following table synthesizes optimized reaction parameters based on substrate sterics and required chiral fidelity.

Coupling TypeSubstrateCatalyst SystemBase / AdditiveSolvent SystemTempYieldRacemization
Suzuki (Standard) 4-Bromo-Phe

(10 mol%)

DMF90 °C>80%High (ee erosion)
Suzuki (Biphasic) 4-Bromo-Phe

/

2M

DME /

80 °C75–99%None
Suzuki (Aqueous) 4-Bromo-Phe

/ ADHP
None / Buffer

/ MeCN
60 °C>85%None
Stille (Ortho-Sub) 2-Bromo-Phe

LiCl (3 eq)DMF70 °C50–70%None

Experimental Protocols

Protocol A: Biphasic Suzuki-Miyaura Coupling of 4-Bromophenylalanine

Design Rationale: This biphasic protocol physically separates the highly basic aqueous phase from the organic phase containing the sensitive


-chiral center, preventing base-catalyzed racemization[2].

Reagents:

  • Fmoc-4-bromo-L-phenylalanine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • 
     (5 mol%)
    
  • Tri(p-tolyl)phosphine (

    
    ) (10 mol%)
    
  • 2M Aqueous

    
     (3.0 equiv)
    
  • 1,2-Dimethoxyethane (DME)

Step-by-Step Procedure:

  • Degassing (Critical Step): Sparge DME and 2M

    
     independently with Argon for 30 minutes. Causality: Oxygen poisons the Pd(0) active species and promotes homocoupling of the boronic acid.
    
  • Assembly: To an oven-dried Schlenk tube, add Fmoc-4-bromo-L-phenylalanine, arylboronic acid,

    
    , and 
    
    
    
    . Purge the vessel with Argon (3x vacuum/argon cycles).
  • Solvent Addition: Inject degassed DME (0.1 M relative to substrate) followed by the degassed 2M

    
     solution.
    
  • Thermal Activation: Heat the vigorously stirring biphasic mixture to 80 °C for 6–8 hours.

  • Reaction Monitoring: Monitor via LC-MS. The reaction is self-validating when the starting material mass (

    
    ) is fully replaced by the biaryl product mass.
    
  • Workup: Cool to room temperature. Dilute with EtOAc and acidify the aqueous layer to pH 3 using 1M HCl (to protonate the free carboxylic acid). Extract with EtOAc (3x).

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (DCM/MeOH gradient).
    
Protocol B: Stille Vinylation of N-Boc-2-Bromophenylalanine

Design Rationale: Overcoming the severe ortho-steric hindrance of 2-bromophenylalanine requires Stille conditions. The addition of LiCl accelerates the transmetalation step via the "Stille effect," stabilizing the highly reactive Pd(0) intermediates[4].

Reagents:

  • N-Boc-2-bromo-L-phenylalanine tert-butyl ester (1.0 equiv)

  • Tributyl(vinyl)tin (1.5 equiv)

  • 
     (10 mol%)
    
  • LiCl (3.0 equiv, strictly anhydrous)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Assembly: In a glovebox or under strict Argon atmosphere, combine the amino acid substrate,

    
    , and anhydrous LiCl in a sealed vial.
    
  • Solvent & Reagent Addition: Inject anhydrous, degassed DMF (0.2 M). Add tributyl(vinyl)tin dropwise via microsyringe. Caution: Organotins are highly toxic; handle exclusively in a fume hood.

  • Thermal Activation: Heat the mixture at 70 °C for 16 hours.

  • KF Workup (Self-Validating Step): Cool to room temperature. Add a 10% w/w aqueous solution of Potassium Fluoride (KF) and stir vigorously for 1 hour. Causality: KF converts toxic, soluble tributyltin halides into insoluble polymeric tributyltin fluoride (

    
    ), which precipitates and is easily filtered off, preventing downstream catalyst poisoning in subsequent peptide synthesis steps.
    
  • Extraction & Purification: Filter the suspension through a pad of Celite. Extract the filtrate with Diethyl Ether (3x). Wash the organic layer with water (5x) to remove DMF. Dry, concentrate, and purify via chromatography.

Workflow Prep 1. Reagent Preparation Strict Ar/N2 Degassing Mix 2. Reaction Assembly Substrate + Pd + Ligand Prep->Mix Heat 3. Thermal Activation Suzuki: 80°C | Stille: 70°C Mix->Heat Monitor 4. Analytical Validation LC-MS & Chiral HPLC Heat->Monitor Quench 5. Targeted Quench Suzuki: Acidify | Stille: KF Wash Monitor->Quench Purify 6. Isolation Flash Chromatography Quench->Purify

Caption: Standardized Experimental Workflow for Amino Acid Cross-Coupling.

Troubleshooting & Analytical Validation

To ensure the trustworthiness of the synthesized building blocks, implement the following analytical checkpoints:

  • Dehalogenation (Side Product): If the primary mass observed via LC-MS corresponds to the de-brominated amino acid (e.g., phenylalanine instead of the cross-coupled product), the oxidative addition is occurring, but transmetalation is failing. Action: Check the quality/activity of the boronic acid or stannane, and ensure absolute absence of oxygen.

  • Chiral Integrity Verification: Always run the purified product on a Chiral HPLC (e.g., Chiralpak IA column) against a racemic standard[4]. A single sharp peak confirms that the biphasic or mild-base conditions successfully prevented

    
    -proton abstraction.
    
  • Tin Residue Contamination: In Stille couplings, residual tin can interfere with biological assays or downstream solid-phase peptide synthesis (SPPS). Validate tin removal by checking the

    
     NMR spectrum for the absence of characteristic broad multiplet peaks between 0.8 and 1.6 ppm (butyl chains).
    

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: MDPI URL:[Link]

  • CHAPTER 12: Catalytic C–H/C–X Bond Functionalisation of Nucleosides, Nucleotides, Nucleic Acids, Amino Acids, Peptides and Proteins Source: Royal Society of Chemistry (Books) URL:[Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application

Application Note: Thionyl Chloride-Mediated Esterification of [(3-Bromobenzyl)amino]acetic Acid

Executive Summary [(3-Bromobenzyl)amino]acetic acid (CAS 501653-62-9) is a critical secondary amino acid building block utilized in the synthesis of peptidomimetics, bioisosteres, and azomethine ylide precursors . To dep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(3-Bromobenzyl)amino]acetic acid (CAS 501653-62-9) is a critical secondary amino acid building block utilized in the synthesis of peptidomimetics, bioisosteres, and azomethine ylide precursors . To deploy this compound in downstream N-alkylation or cross-coupling reactions, the carboxylic acid moiety must be protected, typically as a methyl or ethyl ester. This application note outlines a highly efficient, self-validating protocol for the synthesis of methyl[(3-bromobenzyl)amino]acetate hydrochloride using the thionyl chloride (SOCl₂) in methanol method.

Mechanistic Rationale & Causality (E-E-A-T)

While traditional Fischer esterification (using catalytic H₂SO₄ or HCl gas) is a standard approach, it is an equilibrium-driven process that generates water, often requiring extended reflux times or azeotropic distillation to achieve acceptable yields . Furthermore, free secondary amino acids are highly prone to autopolymerization (e.g., forming diketopiperazines) if the amine is not adequately masked during carboxyl activation.

By employing the SOCl₂/MeOH system, we bypass these limitations through a cascade of causal mechanistic steps:

  • In Situ Acid Generation: SOCl₂ reacts rapidly with anhydrous methanol to generate HCl gas and methyl chlorosulfite. The generated HCl immediately protonates the secondary amine of[(3-Bromobenzyl)amino]acetic acid, rendering it non-nucleophilic and preventing self-condensation .

  • Irreversible Activation: The carboxylic acid is converted into a highly reactive acid chloride intermediate (or reacts via the methyl chlorosulfite pathway). This intermediate is rapidly trapped by the bulk methanol solvent to form the methyl ester .

  • Thermodynamic Sink: Unlike Fischer esterification, the byproducts of this activation are sulfur dioxide (SO₂) and hydrogen chloride (HCl)—both gases. Their evolution removes them from the reaction matrix, driving the equilibrium irreversibly forward to >98% conversion without the need for water scavengers .

Experimental Methodology

Caution: SOCl₂ is highly corrosive, toxic, and reacts violently with water. Perform all operations in a well-ventilated fume hood using rigorously dried glassware.

Step 1: Preparation and Cooling Suspend [(3-Bromobenzyl)amino]acetic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube. Causality: The starting material will not fully dissolve initially because it exists as a zwitterion. Cooling the suspension to 0 °C in an ice-water bath is mandatory to control the highly exothermic reaction between SOCl₂ and methanol in the subsequent step.

Step 2: Activation via Thionyl Chloride Slowly add Thionyl Chloride (2.5 - 3.0 eq) dropwise to the cooled suspension via a pressure-equalizing dropping funnel or glass syringe. Causality: Dropwise addition prevents thermal runaway and violent outgassing. You will observe immediate and vigorous gas evolution (SO₂ and HCl), which serves as the first self-validating checkpoint that the activation reagent is active and the system is anhydrous.

Step 3: Reflux and Esterification Remove the ice bath, allow the reaction to warm to room temperature, and then heat to a gentle reflux (65 °C) for 4 to 6 hours. Causality: Heating provides the activation energy required to convert any transient intermediates into the final ester. As the reaction progresses, the zwitterionic starting material converts into the highly soluble ester hydrochloride salt. The complete dissolution of the suspension into a clear solution is your visual confirmation that the reaction has reached completion.

Step 4: Isolation and Purification Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator. Causality: Because the byproducts (SO₂, excess HCl, and unreacted MeOH) are all volatile, aqueous workup is entirely bypassed. The product, methyl [(3-bromobenzyl)amino]acetate hydrochloride, precipitates as a high-purity, off-white crystalline solid. If residual SOCl₂ or HCl is suspected, co-evaporate the residue twice with small volumes of anhydrous toluene or dichloromethane.

Data Presentation & Optimization

Table 1: Stoichiometry and Reaction Parameters

ReagentMW ( g/mol )EquivalentsFunction
[(3-Bromobenzyl)amino]acetic acid244.091.0Substrate
Methanol (Anhydrous)32.04Solvent / ExcessNucleophile & Solvent
Thionyl Chloride (SOCl₂)118.972.5 - 3.0Activating Agent

Table 2: Self-Validating Checkpoints

Reaction PhaseObservable PhenomenonMechanistic Causality
Addition of SOCl₂ Vigorous gas evolutionDecomposition of methyl chlorosulfite and formation of active electrophile.
Reflux Complete dissolution of solidConversion of the insoluble zwitterion to the soluble ester hydrochloride.
Concentration Formation of crystalline solidRemoval of volatile byproducts, leaving the pure hydrochloride salt.

Process Visualization

Workflow N1 [(3-Bromobenzyl)amino]acetic acid (Starting Material) N2 Suspend in Anhydrous MeOH (Cool to 0 °C) N1->N2 N3 Dropwise Addition of SOCl₂ (In situ HCl & SO₂ generation) N2->N3 Exothermic N4 Reflux at 65 °C (Esterification & Amine Protonation) N3->N4 Gas Evolution N5 Concentrate under Vacuum (Remove volatile byproducts) N4->N5 Reaction Complete N6 Methyl[(3-bromobenzyl)amino]acetate HCl (Isolated Product) N5->N6 High Yield

Workflow for the SOCl₂-mediated esterification of [(3-Bromobenzyl)amino]acetic acid.

References

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at:[Link][1]

  • PubMed Central (PMC) - NIH. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Available at:[Link][2]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [(3-Bromobenzyl)amino]acetic acid

Welcome to the technical support center for the synthesis of [(3-Bromobenzyl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [(3-Bromobenzyl)amino]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you optimize your reaction conditions and improve the yield and purity of your target compound.

Introduction

The synthesis of [(3-Bromobenzyl)amino]acetic acid, a substituted amino acid derivative, is a crucial step in the development of various pharmaceutical intermediates. The most common synthetic route is the N-alkylation of glycine with 3-bromobenzyl bromide. While seemingly straightforward, this reaction can present several challenges that may lead to low yields and the formation of impurities. This guide will address these common issues and provide practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of [(3-Bromobenzyl)amino]acetic acid. Each issue is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the problem.

Issue 1: Low or No Product Formation

Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted glycine and/or 3-bromobenzyl bromide, with little to no desired product.

Potential Causes & Solutions:

  • Insufficient Deprotonation of Glycine: The nucleophilic attack of the amino group of glycine on the electrophilic carbon of 3-bromobenzyl bromide is the key step in this reaction. For this to occur efficiently, the amino group must be sufficiently deprotonated.

    • Explanation: Glycine exists as a zwitterion in neutral solution, which reduces the nucleophilicity of the amino group. A suitable base is required to deprotonate the ammonium group, making the nitrogen a more potent nucleophile.

    • Solution:

      • Choice of Base: Use a base that is strong enough to deprotonate glycine but not so strong as to cause significant side reactions. Common choices include potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). For more challenging cases, a stronger base like sodium hydride (NaH) can be used, but with caution to control the reaction and prevent over-alkylation.[1][2]

      • Stoichiometry of Base: Ensure at least two equivalents of base are used. One equivalent will neutralize the carboxylic acid proton of glycine, and the second will deprotonate the ammonium group.

      • Solvent: The choice of solvent is critical for the solubility of both the reactants and the base. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is often preferred as it can dissolve both the glycine salt and the benzyl bromide.[3]

  • Poor Solubility of Reactants: If the reactants are not adequately dissolved, the reaction will be slow and incomplete.

    • Explanation: The reaction occurs in the solution phase. If either glycine or 3-bromobenzyl bromide has low solubility in the chosen solvent, their effective concentrations will be low, leading to a reduced reaction rate.

    • Solution:

      • Solvent Selection: As mentioned, DMF and DMSO are excellent choices. Acetonitrile can also be used, sometimes in combination with water to improve the solubility of glycine.[4]

      • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly improve the solubility of the reactants and increase the reaction rate. However, be cautious of higher temperatures which can promote side reactions.

  • Deactivation of the Alkylating Agent: 3-Bromobenzyl bromide can be susceptible to hydrolysis, especially in the presence of water and base.

    • Explanation: The benzylic bromide is a good leaving group, and the benzylic carbon is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of 3-bromobenzyl alcohol.

    • Solution:

      • Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize the presence of water.

      • Order of Addition: Add the 3-bromobenzyl bromide to the mixture of glycine and base in the solvent. This ensures that the deprotonated glycine is readily available to react, outcompeting the hydrolysis reaction.

Issue 2: Formation of a Significant Amount of the Dialkylated Product

Symptoms: TLC or LC-MS analysis shows the presence of a significant peak corresponding to the N,N-bis(3-bromobenzyl)glycine.

Potential Causes & Solutions:

  • Over-alkylation of the Product: The mono-alkylated product, [(3-Bromobenzyl)amino]acetic acid, can be further deprotonated and react with another molecule of 3-bromobenzyl bromide.

    • Explanation: The secondary amine of the product is also nucleophilic and can compete with the primary amine of glycine for the alkylating agent. This is more likely to occur if an excess of 3-bromobenzyl bromide is used or if the reaction is run for an extended period.[1]

    • Solution:

      • Control Stoichiometry: Use a slight excess of glycine relative to 3-bromobenzyl bromide (e.g., 1.2 to 1.5 equivalents of glycine). This will ensure that the benzyl bromide is consumed before significant dialkylation can occur.

      • Slow Addition: Add the 3-bromobenzyl bromide solution dropwise to the reaction mixture over a period of time. This helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.

      • Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS. Once the starting benzyl bromide is consumed, quench the reaction to prevent further alkylation.

Issue 3: Difficulty in Product Purification

Symptoms: The crude product is an oily substance or a solid that is difficult to crystallize, and column chromatography yields impure fractions.

Potential Causes & Solutions:

  • Presence of Unreacted Starting Materials and Byproducts: The crude product mixture can contain unreacted glycine, 3-bromobenzyl bromide, 3-bromobenzyl alcohol, and the dialkylated product.

    • Explanation: The similar polarities of the desired product and some of the impurities can make separation by standard techniques challenging.

    • Solution:

      • Aqueous Workup:

        • After the reaction is complete, perform an aqueous workup to remove water-soluble impurities.

        • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. The desired product, being an amino acid, will precipitate out as it approaches its isoelectric point, while the more basic dialkylated product may remain in solution.

        • Alternatively, extracting the reaction mixture with a non-polar organic solvent (e.g., diethyl ether or hexane) before acidification can help to remove unreacted 3-bromobenzyl bromide and 3-bromobenzyl alcohol.

      • Recrystallization: Recrystallization is a powerful technique for purifying solid products.[5]

        • Solvent Selection: Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a polar solvent (like water or ethanol) and a less polar solvent (like acetone or isopropanol) often works well for amino acids.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

The optimal temperature is a balance between reaction rate and the formation of side products. A good starting point is room temperature. If the reaction is slow, it can be gently heated to 40-60 °C. Higher temperatures should be avoided as they can lead to increased byproduct formation, particularly the hydrolysis of the benzyl bromide.

Q2: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system, such as a mixture of dichloromethane and methanol or ethyl acetate and hexane, to achieve good separation of the starting materials and the product. The spots can be visualized using a UV lamp (as the aromatic ring will be UV active) and/or a ninhydrin stain, which will react with the primary and secondary amines to give a colored spot.

Q3: Is it necessary to protect the carboxylic acid group of glycine?

While protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) can prevent its reaction with the base and potentially improve solubility, it adds extra steps to the synthesis (protection and deprotection).[2] For this specific synthesis, direct N-alkylation of unprotected glycine is generally feasible and more atom-economical.

Q4: What is the role of a phase-transfer catalyst in this reaction?

A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can be beneficial if the reaction is performed in a biphasic system (e.g., water and an organic solvent). The PTC helps to transport the deprotonated glycine from the aqueous phase to the organic phase where the 3-bromobenzyl bromide is located, thereby accelerating the reaction.

Q5: Can I use 3-bromobenzyl chloride instead of the bromide?

Yes, 3-bromobenzyl chloride can also be used. However, bromides are generally more reactive alkylating agents than chlorides, so the reaction with the chloride may be slower and require more forcing conditions (e.g., higher temperature or the addition of a catalytic amount of sodium iodide to facilitate in-situ conversion to the more reactive iodide).[3]

Experimental Workflow and Data

General Experimental Protocol

This protocol provides a starting point for the synthesis of [(3-Bromobenzyl)amino]acetic acid. Optimization may be required based on your specific laboratory conditions and reagents.

  • To a round-bottom flask equipped with a magnetic stirrer, add glycine (1.2 eq) and potassium carbonate (2.5 eq).

  • Add a suitable solvent, such as DMF, to dissolve the reactants.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve 3-bromobenzyl bromide (1.0 eq) in a small amount of DMF.

  • Add the 3-bromobenzyl bromide solution dropwise to the glycine mixture over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and acidify with 1M HCl to pH ~4.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol).

Data Summary Table
ParameterRecommended ConditionRationale
Glycine:Benzyl Bromide Ratio 1.2 : 1Minimizes dialkylation.
Base K₂CO₃ (2.5 eq)Sufficiently basic, readily available, and easy to handle.
Solvent DMFGood solubility for reactants and base.
Temperature Room Temperature to 50 °CBalances reaction rate and side reactions.
Work-up Acidic precipitationEffective for isolating the zwitterionic product.
Purification RecrystallizationEfficient method for purifying the solid product.
Reaction Mechanism and Troubleshooting Workflow

Reaction Mechanism

Reaction_Mechanism Glycine Glycine (H₂N-CH₂-COOH) DeprotonatedGlycine Deprotonated Glycine (H₂N-CH₂-COO⁻) Glycine->DeprotonatedGlycine - H⁺ Base Base (e.g., K₂CO₃) BenzylBromide 3-Bromobenzyl Bromide Product [(3-Bromobenzyl)amino]acetic acid Nucleophile Glycine Nucleophile (⁻H₂N⁺-CH₂-COO⁻) DeprotonatedGlycine->Nucleophile - H⁺ Nucleophile->Product + 3-Bromobenzyl Bromide - Br⁻

Caption: Simplified reaction mechanism for the N-alkylation of glycine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct InsufficientDeprotonation Insufficient Deprotonation? LowYield->InsufficientDeprotonation Dialkylation Dialkylation Occurring? ImpureProduct->Dialkylation PoorSolubility Poor Reactant Solubility? InsufficientDeprotonation->PoorSolubility No IncreaseBase Increase Base Equivalents Use Stronger Base InsufficientDeprotonation->IncreaseBase Yes AlkylatingAgentHydrolysis Alkylating Agent Hydrolysis? PoorSolubility->AlkylatingAgentHydrolysis No ChangeSolvent Change Solvent (DMF/DMSO) Increase Temperature PoorSolubility->ChangeSolvent Yes AnhydrousConditions Use Anhydrous Conditions AlkylatingAgentHydrolysis->AnhydrousConditions Yes UnreactedSM Unreacted Starting Material? Dialkylation->UnreactedSM No AdjustStoichiometry Adjust Stoichiometry (Excess Glycine) Slow Addition of Alkylating Agent Dialkylation->AdjustStoichiometry Yes OptimizeWorkup Optimize Workup (Acidic Precipitation) Recrystallize UnreactedSM->OptimizeWorkup Yes

Caption: A workflow for troubleshooting common issues in the synthesis.

References

  • Chen, F. M., & Benoiton, N. L. (1979). A new method for the N-methylation of amino acids. Canadian Journal of Chemistry, 57(19), 2536-2538.
  • DiRico, K. J., et al. (2020). A General and Efficient Method for the N-Alkylation of Amines Using Alcohols. Organic Letters, 22(15), 6018-6022.
  • Fu, G. C. (2008). Asymmetric N-Alkylation. Accounts of Chemical Research, 41(12), 1602-1610.
  • Kadyrov, R., et al. (2003). Asymmetric Synthesis of N-Alkyl α-Amino Acids.
  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Patai, S. (Ed.). (1975). The Chemistry of the Carbon-Halogen Bond. John Wiley & Sons.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press.

Sources

Optimization

Technical Support Center: Troubleshooting the Hydrolysis of N-(3-Bromobenzyl)glycine Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the deprotection of secondary amino acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the deprotection of secondary amino acid derivatives. N-(3-bromobenzyl)glycine esters are highly versatile synthetic intermediates, but their structural features—a reactive secondary amine, a hydrolyzable ester, and a zwitterionic product profile—create unique bottlenecks during saponification.

This guide provides field-proven, mechanistically grounded solutions to ensure high-yield hydrolysis and efficient product recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant degradation and dimerization during basic hydrolysis? A1: The issue stems from the inherent nucleophilicity of the secondary amine. N-benzylglycine esters are prone to intermolecular aminolysis. Under harsh basic conditions (e.g., refluxing NaOH) or at high substrate concentrations, the secondary amine of one molecule attacks the ester carbonyl of another, leading to the formation of diketopiperazine (DKP) derivatives. Causality & Solution: To suppress this, you must increase the electrophilicity of the carbonyl without raising the temperature. Utilizing Lithium Hydroxide (LiOH) at 0–10 °C is optimal. The lithium cation acts as a mild Lewis acid, coordinating the ester oxygen and facilitating hydroxide attack at lower temperatures, effectively outcompeting the dimerization pathway.

Q2: I successfully hydrolyzed the ester, but my product is trapped in the aqueous phase. Organic extractions (EtOAc/DCM) yield nothing. What went wrong? A2: You are dealing with a zwitterion. Upon cleavage of the ester, the resulting N-(3-bromobenzyl)glycine possesses both a basic secondary amine and an acidic carboxylate. At neutral pH, it exists as an inner salt (zwitterion), which maximizes its hydration sphere and renders it highly water-soluble but entirely insoluble in standard organic solvents. Causality & Solution: Standard liquid-liquid extraction will fail. You must either adjust the aqueous layer to the exact isoelectric point (pI) to induce precipitation, or bypass liquid extraction entirely by using a cation-exchange resin (e.g., Dowex 50W) to trap the amino acid.

Q3: During the workup, I tried extracting the unhydrolyzed ester starting material, but it degraded. Why? A3: Amino acid esters are highly sensitive to local pH spikes. If you are attempting to recover unreacted ester from an aqueous wash by neutralizing it, pushing the pH above 8 causes rapid, uncontrolled hydrolysis of the ester. Causality & Solution: If you must extract the free base of the ester, maintain the aqueous layer strictly at pH 7–8 and keep the temperature between 0–50 °C to minimize contact time and prevent spontaneous hydrolysis.

Part 2: Visualizing the Workflows

Mechanism Start N-(3-bromobenzyl)glycine ester (Secondary Amine + Ester) Base Mild Alkaline Hydrolysis (LiOH, 0-10°C) Start->Base SideRxn Intermolecular Aminolysis (Harsh Base / High Temp) Start->SideRxn Amine attacks another ester Product N-(3-bromobenzyl)glycinate (Desired Product) Base->Product OH- attack on carbonyl DKP Diketopiperazine Dimer (Side Product) SideRxn->DKP

Caption: Competing pathways: desired alkaline hydrolysis vs. diketopiperazine formation.

Troubleshooting

Technical Support Center: Minimizing Epimerization in Active Ester Formation

Welcome to the Advanced Peptide Synthesis Support Center. For researchers and drug development professionals, maintaining stereochemical integrity during amide bond formation is a critical quality attribute.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. For researchers and drug development professionals, maintaining stereochemical integrity during amide bond formation is a critical quality attribute. The unwanted inversion of stereochemistry at the α-carbon (epimerization) drastically alters the biological activity and pharmacokinetic profile of the final peptide.

This troubleshooting guide is designed to address the root causes of epimerization during active ester intermediate formation and provides field-proven, self-validating protocols to optimize your synthesis.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: What are the primary chemical pathways that lead to epimerization during active ester formation?

A: Epimerization during carboxyl activation primarily proceeds through two competing causality pathways, both of which are exacerbated by the presence of a base:

  • 5(4H)-Oxazolone Formation (Primary Pathway): When a carbodiimide (e.g., DIC or EDC) activates the carboxylic acid, it forms a highly reactive O-acylisourea intermediate[1]. If this intermediate is not rapidly converted into a stable active ester, the carbonyl oxygen of the adjacent N-protecting group can intramolecularly attack the activated carbonyl carbon, forming a 5-membered oxazolone (azlactone) ring[2][3]. The α-proton of this oxazolone is highly acidic. Abstraction of this proton by a base yields a planar, achiral intermediate. Subsequent reprotonation occurs randomly from either face, resulting in a racemic mixture upon coupling[1][2].

  • Direct Enolization (Secondary Pathway): Under strongly basic conditions, the base can directly abstract the α-proton from the activated carboxylic acid (active ester) before any cyclization occurs, leading to an enolate intermediate[2][4]. While urethane-based protecting groups (Fmoc, Boc) generally suppress oxazolone formation, direct enolization remains a risk if overly aggressive bases are used[2].

G A Activated Amino Acid (O-acylisourea / Active Ester) B Intramolecular Cyclization (Slower Nucleophile Attack) A->B D Direct Proton Abstraction (Strong/Unshielded Base) A->D C 5(4H)-Oxazolone Intermediate (Highly Acidic α-proton) B->C F Base-Catalyzed Deprotonation & Subsequent Reprotonation C->F E Enolate Intermediate (Planar, Achiral) D->E E->F G Epimerized Peptide Product (D/L Diastereomeric Mixture) F->G

Mechanisms of Epimerization: Oxazolone Formation vs. Direct Enolization Pathways

Part 2: Reagent & Base Selection Strategies

Q: HOBt, HOAt, or OxymaPure: Which coupling additive provides the best stereochemical preservation?

A: The choice of additive is dictated by its ability to act as an auxiliary nucleophile. The additive must attack the O-acylisourea faster than the intramolecular oxazolone cyclization can occur[1][5].

Historically, HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole) were standard. However, 6 (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as the superior choice[6]. Oxyma possesses a highly nucleophilic oxime oxygen that rapidly outcompetes oxazolone formation, trapping the intermediate as a stable but reactive active ester[1][7]. Furthermore, it avoids the explosion risks associated with benzotriazoles[1][6].

Quantitative Comparison of Epimerization Rates: The following table summarizes the performance of these additives using highly sensitive, epimerization-prone phenylglycine (Phg) models.

Coupling SystemSolventModel SystemYield (%)Epimerization (DL/LL %)
DIC / HOBtDMFZ-Phg-Pro-NH₂85%16.5%
DIC / HOAtDMFZ-Phg-Pro-NH₂92%2.0%
DIC / OxymaPureDMFZ-Phg-Pro-NH₂95%1.6%
EDC / HOBtDCMZ-Phg-Val-OMe88%3.7%
EDC / OxymaPureDCMZ-Phg-Val-OMe96%0.1%
Data synthesized from comparative racemization studies[1][7][8].
Q: How does the choice of tertiary base influence the epimerization rate?

A: The base is required to neutralize hydrochloride salts (if using amine salts) and to catalyze the aminolysis of the active ester. However, base basicity and steric hindrance directly control the rate of α-proton abstraction[9].

  • Triethylamine (TEA): Possesses three relatively unhindered ethyl groups. Its accessible lone pair makes it highly nucleophilic, leading to aggressive α-proton abstraction and high rates of racemization[9].

  • DIPEA (Hünig's Base): Features two bulky isopropyl groups. This steric bulk physically shields the nitrogen's lone pair, preventing it from closely approaching the sterically crowded α-proton of the activated amino acid, thereby drastically reducing direct enolization[9][10].

  • TMP (2,4,6-Collidine): For extremely sensitive couplings (e.g., Cys, His, or segment condensations), TMP is the optimal choice. It is a much milder base with extreme steric hindrance around the nitrogen, allowing it to neutralize salts without being basic enough to trigger racemization[4].

Part 3: Experimental Validation Protocol

Q: How can I establish a self-validating protocol to quantify epimerization in my specific synthesis?

A: To ensure your coupling conditions are truly suppressing epimerization, you must run a standardized model reaction (such as the Z-Phg-Val-OMe model) where the degree of epimerization can be mathematically quantified via downstream analytical techniques[1][8].

Self-Validating Methodology for Z-Phg-Val-OMe Synthesis:

  • Preparation: In a dry flask, dissolve the epimerization-prone amino acid Z-L-Phg-OH (1.0 equiv) and OxymaPure (1.0 equiv) in anhydrous Dichloromethane (DCM)[1][8]. Causality: DCM is a low-polarity solvent that further suppresses base-catalyzed racemization compared to DMF.

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.0 equiv) as a solid. Stir for exactly 2 minutes[1][8]. Causality: Strict temperature and time control prevents the O-acylisourea from degrading or cyclizing before the active ester is fully formed.

  • Coupling: Add the sterically hindered nucleophile H-Val-OMe·HCl (1.0 equiv) as a solid. Immediately add DIPEA (1.0 equiv) dropwise to neutralize the hydrochloride salt[1][8].

  • Incubation: Stir the reaction at 0 °C for 1 hour, then allow it to naturally warm to room temperature and stir overnight[1].

  • Aqueous Workup: Remove the DCM via rotary evaporation. Redissolve the crude residue in Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1 N HCl, 1 N Na₂CO₃, and saturated NaCl[1]. Causality: This step isolates the peptide by removing unreacted acids, Oxyma, and base salts.

  • Analytical Validation (The Self-Correction Step): Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Analyze the unpurified crude product directly via Chiral HPLC or ¹H-NMR. You must calculate the exact integration ratio of the D-L epimer peak against the desired L-L product peak[1][8]. If the D-L content exceeds 0.5%, you must re-evaluate your base equivalents or pre-activation time before scaling up.

G S1 1. Pre-activation (Z-Phg-OH + Oxyma + EDC) S2 2. Amine Coupling (Val-OMe + DIPEA at 0°C) S1->S2 S3 3. Reaction Quench & Solvent Evaporation S2->S3 S4 4. Aqueous Workup (Acid/Base/Brine Washes) S3->S4 S5 5. Chiral HPLC / NMR (Quantify D-L vs L-L Ratio) S4->S5

Standardized Workflow for Experimental Quantification of Peptide Epimerization

References

  • Epimerisation in Peptide Synthesis - MDPI URL:[Link]

  • OxymaPure - CEM Corporation URL: [Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH URL:[Link]

  • Peptide synthesis - Wikipedia URL: [Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis - RSC Publishing URL:[Link]

  • 6 - Organic Syntheses Procedure - Organic Syntheses URL:[Link]

  • N,N-Diisopropylethylamine - Wikipedia URL:[Link]

Sources

Optimization

Optimizing solvent conditions for Rodionov reaction of derivatives

Welcome to the Application Support Center for the Rodionov Reaction. As a Senior Application Scientist, I have designed this guide to help you navigate the most critical bottleneck in the synthesis of β-amino acids and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the Rodionov Reaction. As a Senior Application Scientist, I have designed this guide to help you navigate the most critical bottleneck in the synthesis of β-amino acids and their derivatives: solvent-dependent pathway competition .

The Rodionov reaction is notoriously sensitive to solvent conditions. Poor solvent choice often leads to the Knoevenagel condensation overriding the desired pathway, resulting in α,β-unsaturated acid byproducts rather than your target β-amino acids. This guide synthesizes mechanistic theory with field-validated protocols to help you optimize your yields.

Mechanistic Pathway Analysis

To troubleshoot the reaction, you must first understand the competing mechanistic pathways. The formation of the imine intermediate is the critical juncture. If imine formation is slow, malonic acid will directly attack the aldehyde, leading to the Knoevenagel byproduct.

RodionovMechanism Aldehyde Aldehyde Derivative Imine Imine Intermediate Aldehyde->Imine + NH3 (Acid Catalysis) Knoevenagel Propenoic Acid Derivative (Byproduct) Aldehyde->Knoevenagel Direct Condensation Ammonia Ammonium Acetate (NH3 source) Ammonia->Imine Malonic Malonic Acid BetaAmino β-Amino Acid (Target Product) Malonic->BetaAmino Malonic->Knoevenagel Imine->BetaAmino + Malonic Acid

Rodionov pathways: Acid catalysis favors β-amino acids; direct condensation yields byproducts.

Troubleshooting & FAQs

Q1: Why is my Rodionov reaction yielding mostly propenoic acid derivatives instead of the desired β-amino acid? A1: This is a classic issue of competing reaction rates. When using traditional aliphatic alcohols (like methanol or ethanol) as solvents, the formation of the critical imine intermediate is relatively slow[1]. Consequently, malonic acid directly attacks the unreacted aldehyde, leading to decarboxylation and the formation of α,β-unsaturated acids (propenoic acid derivatives). Solution: Switch the solvent to 1[1]. The acidic medium provides the necessary protonation to catalyze the rapid formation of the imine intermediate from the aldehyde and ammonia. Once the highly electrophilic imine is formed, it outcompetes the unreacted aldehyde for the malonic acid attack, shifting the equilibrium toward the β-amino acid.

Q2: I switched to glacial acetic acid, but my yields are stalling around 30%. How can I push the conversion further? A2: The generation of ammonia in situ is likely your rate-limiting factor. Ammonia is generated by the hydrolysis of ammonium acetate. In pure glacial acetic acid, this hydrolysis is hindered due to the absence of water. Solution: Add a single drop of water to the glacial acetic acid solvent system[1]. This trace amount of water is causally responsible for facilitating the hydrolysis of ammonium acetate, releasing the ammonia needed to form the imine intermediate without diluting the bulk acidic environment. Additionally, increasing the equivalents of ammonium acetate from the traditional 2.3 to 4.0 equivalents ensures ammonia is never the limiting reagent[1].

Q3: My aldehyde derivatives are highly sterically hindered. Heating them in acetic acid for hours causes thermal degradation. Are there faster alternatives? A3: Yes. Prolonged convective heating (often 10-12 hours at reflux) can degrade sensitive derivatives. For sterically hindered or thermally sensitive substrates, transitioning to a 2 is highly recommended[2]. Solution: By mixing the neat reagents and applying microwave irradiation, you bypass the solubility limitations of traditional solvents. Microwave dielectric heating couples directly with the polar reagents, providing instantaneous, uniform thermal energy. This overcomes the activation energy barrier rapidly, reducing reaction times from hours to minutes (typically 10–14 minutes) and significantly improving stereoselectivity[2].

Comparative Solvent Data

To aid in your experimental design, consult the following table summarizing the expected outcomes based on solvent choice.

Solvent SystemReaction TimeTypical Yield (β-Amino Acid)Primary ByproductBest Application
Aliphatic Alcohols (EtOH/MeOH)10 - 24 h10 - 30%Propenoic acid derivatives (High)Simple, highly reactive, unhindered aliphatic aldehydes.
Glacial Acetic Acid (+ trace H₂O)3 - 5 h52 - 68%Propenoic acid derivatives (Low)Heterocyclic (e.g., thiazole) and deactivated aromatic aldehydes.
Solvent-Free (Microwave)10 - 15 min45 - 75%Cinnamates (Moderate)Sterically hindered or thermally sensitive derivatives; ester synthesis.

Validated Experimental Protocols

Every protocol must be a self-validating system. Follow these step-by-step methodologies, utilizing the built-in validation checkpoints to ensure reaction success.

Protocol A: Glacial Acetic Acid Optimization (Solution-Phase)

Optimized for heterocyclic and aromatic β-amino acids.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine the aldehyde derivative (1.0 equiv) and malonic acid (1.1 equiv).

  • Solvent & Catalyst Addition: Suspend the solid mixture in concentrated glacial acetic acid (approx. 5-10 mL per gram of aldehyde). Add ammonium acetate (4.0 equiv).

    • Causality Check: The high equivalent of ammonium acetate acts as a mass-action driver to push the equilibrium toward the imine intermediate[1].

  • Hydrolysis Initiation: Add exactly one drop of deionized water to the flask.

  • Reflux & Monitoring: Heat the mixture to 85°C (reflux) for 3 to 5 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Eluent: Ethyl acetate/Hexane). The reaction is complete when the UV-active aldehyde spot disappears and a baseline spot (which stains positive with Ninhydrin) appears, confirming the presence of the primary amine.

  • Isolation: Pour the hot reaction mixture over crushed ice. Filter the mixture.

    • Validation Checkpoint: The lipophilic Knoevenagel byproducts and unreacted aldehydes will precipitate and be caught in the filter. The desired polar β-amino acid remains in the aqueous acidic filtrate[1].

  • Purification: Slowly adjust the pH of the filtrate using dilute NaOH until the specific isoelectric point of your β-amino acid is reached. Collect the resulting precipitate via vacuum filtration and wash with cold acetone to yield the pure product.

Protocol B: Solvent-Free Microwave-Assisted Synthesis (Solid/Neat-Phase)

Optimized for sterically hindered β-amino acid esters.

  • Reagent Mixing: In an agate mortar, combine the aldehyde derivative (1.0 equiv), monoethyl malonate (1.2 equiv), and the amine source/ammonium acetate (2.0 equiv). Grind thoroughly until a homogeneous paste or powder is formed.

  • Microwave Irradiation: Transfer the neat mixture to a microwave-safe quartz or Teflon reaction vessel. Irradiate at a controlled power (e.g., 300W) for 10–14 minutes.

    • Causality Check: The absence of a solvent prevents the dilution of thermal energy, allowing the microwave field to directly excite the polar functional groups, drastically accelerating the reaction[2].

  • Cooling & Extraction: Allow the vessel to cool to room temperature. Extract the crude, solidified mixture with ethyl acetate (3 x 15 mL).

  • Validation & Purification: Wash the organic layer with saturated NaHCO₃ to remove any unreacted malonic acid derivatives. Dry over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.

    • Validation Checkpoint: Confirm stereoselectivity and structure via ¹H NMR; the C-3 chiral centers in the major and minor diastereomers should be clearly distinguishable[2].

References

  • Lupascu, F. G., et al. "Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters." Farmacia Journal.
  • Romanova, N. N., et al. "Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation." Mendeleev Communications, RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Reducing By-Product Formation in Bromination Reactions

Welcome to the Technical Support Center for synthetic chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale your bromination workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemistry. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and scale your bromination workflows. Bromination is a highly versatile reaction, but its aggressive kinetics often lead to complex mixtures of polybrominated species, regioisomers, and oxidation by-products.

This guide moves beyond simple procedural fixes; it dissects the causality behind experimental failures and provides self-validating protocols to ensure scientific integrity and reproducible yields.

The Causality of Bromination By-Products

To eliminate by-products, we must first understand the mechanistic pathways that generate them. Bromination generally proceeds via two distinct mechanisms: Electrophilic Aromatic Substitution (EAS) and Free Radical Substitution .

Over-Bromination in Highly Activated Arenes

When working with aromatic rings containing strong


-donor groups (e.g., phenols, anilines), the electron density of the ring is significantly increased. This stabilizes the intermediate carbocation (Wheland intermediate) formed during EAS, lowering the activation energy so drastically that the ring will react with molecular bromine (

) instantly, even without a Lewis acid catalyst 1. Consequently, the reaction rarely stops at mono-bromination, rapidly yielding di- or tri-brominated by-products (e.g., 2,4,6-tribromophenol) [[1]]().
Regioisomer Mixtures (Ortho/Para Competition)

Activating groups direct incoming electrophiles to both the ortho and para positions . If the brominating agent is small (like


) and the reaction is run at room temperature, thermodynamic control often yields a difficult-to-separate mixture of isomers.
Radical vs. EAS Competition

When attempting allylic or benzylic bromination, trace amounts of Lewis acids (e.g., iron from a stir bar or flask) or the absence of a radical initiator can inadvertently trigger an EAS pathway, leading to ring bromination instead of the desired alkyl chain substitution. Conversely, ambient light can trigger homolytic cleavage of


, initiating a radical cascade that brominates alkyl side chains when ring bromination was intended 2.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve your specific by-product issue.

BrominationTroubleshooting Start Bromination Reaction Optimization OverBrom Issue: Over-Bromination (Polybromination) Start->OverBrom Regio Issue: Regioisomer Mixtures (o/p/m) Start->Regio RadicalEAS Issue: Radical vs. EAS Competition Start->RadicalEAS Sol1 Decrease Temp (≤0°C) & Slow Addition OverBrom->Sol1 Sol2 Switch to NBS (Controlled Release) OverBrom->Sol2 Regio->Sol1 Sol3 Use Bulky Solvents (e.g., DMF for para) Regio->Sol3 Sol4 Darkness + Lewis Acid (Favors EAS) RadicalEAS->Sol4 Target Ring Sol5 Light/AIBN + Non-polar (Favors Radical) RadicalEAS->Sol5 Target Alkyl

Caption: Logical workflow for troubleshooting common bromination reaction by-products.

Interactive Troubleshooting Desk (FAQs)

Q1: My EAS reaction on an aniline derivative is yielding a black tar and mostly di-brominated products. How do I stop at mono-bromination? A1: The amino group is highly activating, making the ring hyper-nucleophilic. Liquid ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 is too aggressive here.
Solution: Switch your reagent to N-Bromosuccinimide (NBS) . NBS acts as a controlled-release source of electrophilic bromine, maintaining a low steady-state concentration that prevents thermal runaway and over-bromination 2. Additionally, lower the temperature to 0 °C and consider protecting the amine (e.g., as an acetamide) to reduce its activating power.

Q2: I am using NBS for an EAS reaction, but I am getting a 1:1 mixture of ortho and para isomers. How can I drive para-selectivity? A2: Regioselectivity in EAS is governed by steric hindrance. Solution: Change your solvent to N,N-Dimethylformamide (DMF). When NBS is dissolved in DMF, it forms a bulky active brominating complex. This steric bulk strongly disfavors attack at the crowded ortho position, driving high levels of para-selectivity [[3]]().

Q3: I am trying to perform a Wohl-Ziegler allylic bromination with NBS, but my yield is low and I see ring-brominated by-products. A3: You are experiencing a failure of the radical chain mechanism, allowing the slower EAS pathway to compete. Solution: Ensure your solvent is strictly non-polar (e.g.,


 or trifluorotoluene) and completely dry 2. Add a radical initiator like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), and irradiate the reaction with UV or strong visible light to ensure robust homolytic cleavage of the N-Br bond 4.

Reaction Mechanisms: The Radical Pathway

Understanding the radical propagation cycle is critical for troubleshooting allylic/benzylic brominations. The selectivity of NBS in these reactions stems from its ability to provide a constant, low concentration of


 via reaction with trace 

generated during propagation [[4]]().

RadicalMechanism Init Initiation: Homolytic Cleavage of N-Br Prop1 Propagation 1: Br• abstracts H forming Radical Init->Prop1 Prop2 Propagation 2: Radical reacts with Br2 Prop1->Prop2 Prop2->Prop1 Br• regenerated Term Termination: Radical Recombination Prop2->Term

Caption: Radical chain mechanism for allylic bromination using N-Bromosuccinimide.

Quantitative Data & Reagent Selection

Selecting the correct reagent and conditions is the most effective way to eliminate by-products. Use the table below to standardize your approach.

ReagentSubstrate TypePrimary MechanismOptimal Temp (°C)EquivalentsExpected Yield (%)Major By-Product Risk

(Liquid)
Deactivated ArenesEAS (Lewis Acid req.)20 to 801.0 - 1.260 - 85Polybromination

(Liquid)
Activated ArenesEAS (No catalyst)-78 to 01.050 - 70Over-bromination, Tar
NBS Activated ArenesEAS0 to 251.0 - 1.0585 - 95Regioisomers (o/p)
NBS + AIBN Alkyl Arenes / AlkenesRadical (Wohl-Ziegler)80 (Reflux)1.05 - 1.180 - 90Dibromination at alkyl site

Self-Validating Experimental Protocols

The following protocols are designed with built-in physical indicators to validate that the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Highly Selective Para-Bromination of Activated Arenes (EAS)

This protocol utilizes the steric bulk of the NBS-DMF complex to prevent ortho-bromination and over-bromination.3

  • Preparation: Dissolve 10.0 mmol of the activated arene (e.g., phenol or aniline derivative) in 15 mL of anhydrous DMF in a round-bottom flask.

  • Temperature Control: Cool the flask to 0 °C using an ice bath. Causality: Lower temperatures favor the kinetic (para) product and suppress secondary brominations.

  • Reagent Addition: Dissolve 10.5 mmol (1.05 eq) of freshly recrystallized NBS in 10 mL of DMF. Add this solution dropwise over 30 minutes via an addition funnel.

  • Validation Check: The solution should turn pale yellow. A deep red or brown color indicates the unwanted formation of free

    
    .
    
  • Completion & Workup: Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Quench by pouring the mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 x 30 mL), wash the organic layer with brine to remove DMF, dry over

    
    , and concentrate.
    
Protocol B: Controlled Radical Benzylic Bromination (Wohl-Ziegler)

This protocol uses physical phase changes to validate the progression of the radical chain reaction.5

  • Preparation: In a flame-dried flask, dissolve 10.0 mmol of the alkyl arene (e.g., toluene derivative) in 25 mL of anhydrous

    
     (or trifluorotoluene as a greener alternative).
    
  • Reagent Loading: Add 10.5 mmol (1.05 eq) of NBS and 0.5 mmol (0.05 eq) of AIBN.

  • Initial State Validation: Before heating, observe the flask. NBS is denser than the solvent and will sit at the bottom of the flask.

  • Initiation: Attach a reflux condenser and heat the mixture to 80 °C under a strong visible light source (e.g., a tungsten lamp) to initiate homolytic cleavage.

  • In-Process Validation: As the reaction proceeds, the dense NBS at the bottom is consumed, and the by-product, succinimide, is formed. Succinimide is less dense than the solvent and will float to the surface [[5]](). When all solid material has floated to the top, the reaction is complete.

  • Workup: Cool the flask to 0 °C to fully precipitate the succinimide. Filter the solid succinimide, wash the filtrate with saturated aqueous

    
     to remove trace 
    
    
    
    , dry over
    
    
    , and evaporate the solvent.

References

  • Benchchem - Technical Support Center: Overcoming Challenges in the Bromination of 3-Aminoquinoline

  • Escoffier - Nbs Bromination 22

  • Wikipedia - N-Bromosuccinimide33

  • Chemistry Steps - Allylic Bromination by NBS with Practice Problems 44

  • Manac Inc. - A first-line brominating agent: describing N-bromosuccinimide (NBS) 55

  • West Virginia University (WVU) - Experiment 24 – Electrophilic Aromatic Substitution 11

Sources

Reference Data & Comparative Studies

Validation

Structural and Electronic Properties: The Causality of Steric Hindrance

Positional Isomerism in Peptidomimetics: A Comparative Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzyl Amino Acids As a Senior Application Scientist, selecting the correct unnatural amino acid building block is paramount fo...

Author: BenchChem Technical Support Team. Date: March 2026

Positional Isomerism in Peptidomimetics: A Comparative Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzyl Amino Acids

As a Senior Application Scientist, selecting the correct unnatural amino acid building block is paramount for the success of peptide engineering and late-stage functionalization. Brominated phenylalanine derivatives—specifically the ortho (2-bromo), meta (3-bromo), and para (4-bromo) isomers of bromobenzyl amino acids—are indispensable tools in drug discovery. The bromine atom serves a dual purpose: it acts as a bioorthogonal handle for transition-metal-catalyzed cross-coupling and modulates target binding affinity via halogen bonding and steric pre-organization.

This guide objectively compares these three positional isomers, detailing how their structural nuances dictate their reactivity, SPPS (Solid-Phase Peptide Synthesis) compatibility, and conformational impact.

The position of the bulky bromine atom (van der Waals radius


1.85 Å) relative to the chiral 

-carbon and the peptide backbone fundamentally dictates the rotational freedom of the side chain (

and

dihedral angles). This spatial geometry directly influences both chemical reactivity and biological conformation.
  • 2-Bromophenylalanine (ortho): Exhibits severe steric clash with the peptide backbone. This proximity restricts side-chain rotation, effectively locking the peptide into a specific bioactive conformation. While this rigidification can enhance receptor binding affinity by minimizing the entropic penalty upon target engagement, it significantly impedes chemical reactivity by blocking access to the C–Br bond.

  • 3-Bromophenylalanine (meta): Presents moderate steric hindrance. It can access multiple rotameric states but induces local conformational shifts in adjacent residues. Crystallographic studies of meditope–Fab complexes demonstrate that 3-bromo substitution forces neighboring leucine residues to adopt alternative rotamers to accommodate the halogen's bulk 1.

  • 4-Bromophenylalanine (para): Projects the bromine atom directly away from the peptide backbone into the solvent-exposed space. This minimizes steric interference, making it the premier candidate for unhindered cross-coupling reactions and linear halogen bonding (

    
    -hole interactions) with target receptors 2.
    

Table 1: Comparative Properties of Bromophenylalanine Isomers

Property2-Bromophenylalanine3-Bromophenylalanine4-Bromophenylalanine
Steric Hindrance (Backbone) High (Restricted

/

rotation)
ModerateLow (Solvent-exposed)
Aryl-Pd Oxidative Addition Rate Slow (Requires bulky ligands like SPhos)Moderate to FastVery Fast (Standard ligands)
Halogen Bonding Geometry Orthogonal/ConstrainedAngled (

120

)
Linear (

180

, optimal

-hole)
SPPS Coupling Efficiency Moderate (Requires double coupling)HighHigh (Standard Fmoc/tBu)
Primary Structural Effect Conformational locking, rigidificationLocal structure perturbationMinimal backbone perturbation

Reactivity Profiles in Transition-Metal Catalysis

Bromobenzyl amino acids are highly valued for their ability to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl peptide derivatives 3.

Mechanistic Causality: The rate-determining step in these transformations is the oxidative addition of Pd(0) into the C–Br bond. For 2-bromophenylalanine , the ortho-bromine creates a highly congested transition state, hindering the approach of the bulky Pd-ligand complex. Successful cross-coupling of the 2-bromo isomer requires highly active, sterically demanding ligands (e.g., P(o-tol)


 or SPhos) and elevated temperatures to force the reaction. Conversely, 4-bromophenylalanine  undergoes facile oxidative addition and transmetalation under mild, purely aqueous, or standard organic conditions (e.g., Pd(OAc)

, ADHP) due to the complete absence of adjacent steric bulk 3.

G A 1. SPPS Incorporation (Fmoc-4-Br-Phe) B 2. Oxidative Addition (Pd(0) inserts into C-Br) A->B Add Pd(0) Catalyst & Ligand C 3. Transmetalation (Arylboronic Acid addition) B->C Add Base & Boronic Acid D 4. Reductive Elimination (Biaryl Formation + Pd(0)) C->D Heat (80°C) & Agitation D->B Catalyst Recycling E 5. Cleavage & Validation (TFA Cleavage & LC-MS) D->E Scavenge Pd & Wash Resin

Pd-catalyzed Suzuki-Miyaura cross-coupling workflow for bromophenylalanine-containing peptides.

Self-Validating Experimental Protocol: On-Resin Suzuki-Miyaura Cross-Coupling

To ensure reproducibility and high yield, the following methodology describes the incorporation and subsequent derivatization of Fmoc-4-bromophenylalanine on solid support 4. This protocol is designed as a self-validating system, utilizing in-process checks to prevent downstream failures.

Phase 1: Amino Acid Incorporation
  • Resin Preparation: Swell 0.1 mmol of Rink Amide resin (100-200 mesh) in N,N-Dimethylformamide (DMF) for 1 hour at room temperature.

  • Coupling Reaction: In a separate vial, dissolve Fmoc-4-bromophenylalanine (3.0 eq) and HOBt (3.0 eq) in DMF. Add HBTU (3.0 eq) followed by Diisopropylethylamine (DIEA, 6.0 eq) to activate the amino acid.

    • Causality: DIEA acts as the base to deprotonate the carboxylic acid, allowing HBTU to form the active ester, driving the acylation of the resin-bound amine.

  • Agitation: Add the activated mixture to the resin and agitate for 2 hours.

  • Validation Checkpoint 1 (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow color indicates complete coupling (absence of free primary amines). If blue, perform a second coupling cycle.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2

    
     10 min). Wash thoroughly with DMF and Dichloromethane (DCM).
    
Phase 2: On-Resin Cross-Coupling
  • Solvent Exchange: Swell the resin in degassed Dimethoxyethane (DME)/H

    
    O (4:1 v/v).
    
    • Causality: Degassing is critical to prevent the premature oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reagent Addition: Add the desired arylboronic acid (5.0 eq) and K

    
    CO
    
    
    
    (5.0 eq). Finally, add the catalyst Pd(PPh
    
    
    )
    
    
    (0.1 eq) under an inert atmosphere (N
    
    
    or Ar).
  • Catalytic Cycle: Agitate the reaction at 80°C for 12–16 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the transmetalation step, which is inherently sluggish within the heterogeneous, sterically restricted polymer matrix of the resin.

  • Palladium Scavenging: Wash the resin sequentially with DMF, H

    
    O, DMF, and a 0.5% solution of sodium diethyldithiocarbamate in DMF.
    
    • Causality: Diethyldithiocarbamate is a strong chelator that effectively strips trapped palladium black from the peptide/resin matrix, preventing heavy metal contamination in the final product.

  • Validation Checkpoint 2 (Micro-Cleavage): Cleave a 2 mg resin aliquot using TFA/TIPS/H

    
    O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and analyze via LC-MS to confirm the mass shift corresponding to the biaryl product before proceeding to global cleavage.
    

References

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI.[Link]

  • Palladium–peptide oxidative addition complexes for bioconjugation. PMC - NIH.[Link]

  • Natural and non-natural amino-acid side-chain substitutions: affinity and diffraction studies of meditope–Fab complexes. PMC - NIH.[Link]

Sources

Comparative

A Comparative Guide to Confirming the Purity of Synthesized N-(3-bromobenzyl)glycine

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical research and drug development, the synthesis of novel small molecules is the foundational step. N-(3-bromobenzyl)glycine, a su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical research and drug development, the synthesis of novel small molecules is the foundational step. N-(3-bromobenzyl)glycine, a substituted amino acid derivative, represents a class of compounds with significant potential as a building block in medicinal chemistry. However, the synthetic product is never absolutely pure. It is invariably accompanied by a constellation of impurities, including unreacted starting materials, by-products, and degradation products. The rigorous identification and quantification of these impurities are not merely procedural formalities; they are critical mandates for ensuring the safety, efficacy, and reproducibility of subsequent research and, ultimately, the therapeutic agent.[1]

This guide provides a comprehensive, field-proven framework for confirming the purity of synthesized N-(3-bromobenzyl)glycine. We will move beyond a simple recitation of methods to offer a comparative analysis of orthogonal analytical techniques. The core philosophy is that no single method is sufficient. Instead, a multi-pronged, self-validating system of protocols provides the highest degree of confidence in the final purity assessment, a standard required by regulatory bodies and essential for scientific integrity.[2][3][4]

The Orthogonal Approach: A Triad of Analytical Inquiry

To achieve a comprehensive purity profile, we must interrogate the sample from multiple, independent perspectives. This is the principle of orthogonality. For a molecule like N-(3-bromobenzyl)glycine, our investigation is built on three pillars:

  • Chromatographic Purity: Quantifying the principal compound relative to all other detectable components.

  • Structural Confirmation: Verifying the exact molecular structure of the main peak and identifying any co-eluting or resolved impurities.

  • Functional Group Identity: Confirming the presence of the expected chemical functionalities within the molecule.

The following sections will detail the premier techniques within each domain, offering step-by-step protocols and comparative data to guide your experimental choices.

Part 1: Chromatographic Purity Assessment via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[5] The primary objective is to separate the main compound from all potential impurities, allowing for quantification based on peak area.

Expertise in Action: Why Column Selection is Critical

For a halogenated aromatic compound like N-(3-bromobenzyl)glycine, a standard C18 (octadecylsilane) column is a common starting point. However, its separation mechanism, based primarily on hydrophobic interactions, may not be sufficient to resolve structurally similar impurities, such as positional isomers.

To create a more robust method, we compare the standard C18 column with a Pentafluorophenyl (PFP) column. PFP columns offer alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which are particularly effective for separating halogenated and aromatic compounds.[6]

Comparative HPLC Data

The following table summarizes the expected performance of two different reversed-phase HPLC columns for the analysis of a synthesized N-(3-bromobenzyl)glycine sample, hypothetically containing a key positional isomer impurity (e.g., N-(4-bromobenzyl)glycine).

Parameter Standard C18 Column Pentafluorophenyl (PFP) Column Commentary
Retention Time (Main Peak) 6.2 min7.5 minPFP columns can offer different retention characteristics.
Retention Time (Impurity) 6.0 min6.8 minThe key is the difference in retention times.
Resolution (Rs) 1.42.5An Rs value > 2.0 indicates baseline separation. The PFP column is superior here.
Purity (Area %) 98.5%98.4%The overall purity calculation is similar, but the confidence in that number is higher with better separation.
Tailing Factor 1.31.1A value closer to 1.0 indicates better peak symmetry and a more efficient separation.
Detailed Protocol: HPLC Purity Analysis
  • System Preparation:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Column: PFP Column (e.g., 4.6 x 150 mm, 5 µm).

    • System Purge: Purge all solvent lines thoroughly to remove air bubbles and ensure a stable baseline.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized N-(3-bromobenzyl)glycine.

    • Dissolve the sample in 5 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to prevent particulates from damaging the column.[5]

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD).

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-12 min: 10% to 90% B

      • 12-14 min: 90% B

      • 14-15 min: 90% to 10% B

      • 15-20 min: 10% B (Re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Ensure that any impurity peaks are well-resolved from the main peak.

Part 2: Definitive Structural & Impurity Confirmation

While HPLC quantifies purity, it does not definitively confirm the structure of the peaks. For this, we turn to spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[5]

Expertise in Action: What to Look For in the Spectra

For N-(3-bromobenzyl)glycine, the ¹H NMR spectrum is highly diagnostic. We expect to see:

  • Aromatic Region: Four distinct signals between 7.0-7.6 ppm, with characteristic splitting patterns (triplet, doublet of doublets, etc.) confirming the 1,3-disubstitution pattern.

  • Benzylic Protons: A singlet around 4.0 ppm integrating to two protons.

  • Glycine Protons: A singlet around 3.5 ppm integrating to two protons.

  • Exchangeable Protons: Broad signals for the amine (N-H) and carboxylic acid (O-H) protons, which may be absent if using a deuterated solvent like D₂O.

The ¹³C NMR spectrum will corroborate this by showing the expected number of carbon signals, including the characteristic C-Br signal in the aromatic region.

Technique Expected Observations for N-(3-bromobenzyl)glycine
¹H NMR ~7.5 ppm (t, 1H), ~7.4 ppm (d, 1H), ~7.2 ppm (d, 1H), ~7.1 ppm (s, 1H), ~4.0 ppm (s, 2H, Ar-CH₂ -N), ~3.5 ppm (s, 2H, N-CH₂ -COOH)
¹³C NMR ~172 ppm (C=O), ~140 ppm (Ar-C), ~132 ppm (Ar-CH), ~131 ppm (Ar-CH), ~129 ppm (Ar-CH), ~127 ppm (Ar-CH), ~122 ppm (Ar-C-Br), ~53 ppm (Ar-C H₂-N), ~50 ppm (N-C H₂-COOH)
Detailed Protocol: NMR Analysis
  • Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full structural assignment.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Compare the observed chemical shifts, integrations, and coupling constants with the expected values for the target structure. Any significant unassigned signals indicate the presence of impurities.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry, making it the definitive tool for determining molecular weights of the main compound and its impurities.[3][4]

Expertise in Action: The Bromine Isotopic Signature

A key confirmatory feature for N-(3-bromobenzyl)glycine is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M) and another, two mass units higher, for the molecule containing ⁸¹Br (M+2), with nearly equal intensity. This provides irrefutable evidence of a single bromine atom in the molecule.

Ion Expected m/z (ESI+) Commentary
[M+H]⁺ (with ⁷⁹Br) 244.0The protonated parent molecule with the lighter bromine isotope.
[M+H]⁺ (with ⁸¹Br) 246.0The protonated parent molecule with the heavier bromine isotope. The intensity should be ~98% of the 244.0 peak.
[M+Na]⁺ (with ⁷⁹Br) 266.0Sodium adducts are commonly observed in ESI-MS.
[M+Na]⁺ (with ⁸¹Br) 268.0The corresponding sodium adduct with the heavier bromine isotope.
Detailed Protocol: LC-MS Analysis
  • System: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) with an Electrospray Ionization (ESI) source.

  • Chromatography: Employ the same HPLC method developed in Part 1. This allows for correlation of the mass data with the peaks observed in the UV chromatogram.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range: 100-500 m/z

  • Data Analysis: Extract the mass spectrum for each chromatographic peak. Confirm the molecular weight of the main peak and check for the characteristic bromine isotopic pattern. Analyze the masses of impurity peaks to hypothesize their structures (e.g., starting materials, dimers).

Part 3: Functional Group Confirmation with FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and straightforward technique used to confirm the presence of key functional groups.[1][2] While not a primary tool for quantification, it serves as an excellent quality control check to verify that the synthesized molecule contains the correct chemical bonds.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid (O-H) Stretching, broad2500-3300
Amine (N-H) Stretching3300-3500
Aromatic C-H Stretching3000-3100
Aliphatic C-H Stretching2850-3000
Carboxylic Acid (C=O) Stretching1700-1725
Aromatic C=C Stretching1450-1600
C-Br Stretching500-600
Detailed Protocol: FTIR Analysis
  • Instrument: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the positions of the major absorption bands with the expected values to confirm the presence of the required functional groups.

Visualizing the Integrated Purity Workflow

A robust purity confirmation process is not a series of disconnected experiments but an integrated workflow. Each step logically informs the next, building a complete and defensible data package.

Purity_Workflow cluster_start Input cluster_analysis Orthogonal Analysis cluster_results Data Interpretation cluster_end Conclusion start Synthesized N-(3-bromobenzyl)glycine HPLC HPLC Analysis (PFP Column) start->HPLC NMR NMR Spectroscopy (¹H, ¹³C) start->NMR MS LC-MS Analysis start->MS FTIR FTIR Spectroscopy start->FTIR Quant Quantitative Purity (Area %) HPLC->Quant Struct Structural Confirmation NMR->Struct MW Molecular Weight & Isotopic Pattern MS->MW FG Functional Groups FTIR->FG end_node Purity & Identity Confirmed Quant->end_node Struct->end_node MW->end_node FG->end_node

Caption: Integrated workflow for the comprehensive purity and identity confirmation of synthesized small molecules.

Conclusion

Confirming the purity of a synthesized compound like N-(3-bromobenzyl)glycine is a multi-faceted task that demands a rigorous, evidence-based approach. Relying on a single analytical technique, such as an unoptimized HPLC method, provides an incomplete and potentially misleading picture. By employing an orthogonal set of techniques—a high-resolution PFP-column HPLC method for quantification, NMR for unambiguous structural elucidation, LC-MS for molecular weight and elemental confirmation, and FTIR for functional group verification—researchers can build a self-validating and unimpeachable data package. This comprehensive strategy ensures the quality of the material, underpins the reliability of subsequent scientific findings, and upholds the highest standards of scientific integrity in the pursuit of new therapeutic agents.

References

  • Pacific BioLabs. "Identity and Purity - Small Molecules." Available at: [Link]

  • Doneanu, A., et al. (2014). "Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery." ACS Publications. Available at: [Link]

  • ResearchGate. "Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF." Available at: [Link]

  • Medistri SA. (2023). "Small Molecule Identification and Purity Testing." Available at: [Link]

  • ALWSCI. (2024). "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals." Available at: [Link]

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Validation

A Comparative Guide to the Synthesis of Substituted Amino Acids

Substituted α-amino acids, particularly non-proteinogenic variants, are foundational to modern drug discovery and chemical biology.[1][2] Their incorporation into peptides can induce conformational constraints, enhance m...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted α-amino acids, particularly non-proteinogenic variants, are foundational to modern drug discovery and chemical biology.[1][2] Their incorporation into peptides can induce conformational constraints, enhance metabolic stability, and modulate biological activity. Consequently, the development of robust and stereocontrolled synthetic methods for these crucial building blocks is of paramount importance.[3][4] This guide provides a comparative analysis of key methodologies for the synthesis of substituted amino acids, offering insights into their mechanisms, applications, and practical considerations for the research scientist.

Classical Approaches: Foundational, Yet Relevant

While modern asymmetric methods often take center stage, classical syntheses like the Strecker and Bucherer-Bergs reactions remain valuable for their simplicity and broad applicability, particularly when a racemic product is acceptable or can be resolved.

The Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction between an aldehyde or ketone, ammonia, and cyanide.[5][6][7] The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to yield the α-amino acid.[6][8]

Mechanism Overview:

  • Imine Formation: The aldehyde/ketone reacts with ammonia to form an imine.[7][8]

  • Cyanide Addition: A cyanide ion attacks the imine carbon, forming an α-aminonitrile.[7][8]

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group affords the final amino acid.[6][8]

While the classical Strecker synthesis yields a racemic mixture, modern asymmetric variants have been developed that employ chiral auxiliaries or catalysts to achieve high enantioselectivity.[6][9][10]

The Ugi Four-Component Reaction

A powerful multicomponent reaction, the Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-acylaminoamide derivatives.[11][12][13] This method is highly valued in combinatorial chemistry for creating libraries of peptidomimetics due to its efficiency and the diversity of products achievable.[12][13]

Mechanism Overview: The reaction is thought to begin with the formation of an imine from the aldehyde and amine.[11][12] The isocyanide and carboxylic acid then add across the imine double bond, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the stable bis-amide product.[11][12]

Asymmetric Synthesis: The Pursuit of Chirality

For most pharmaceutical applications, obtaining enantiomerically pure amino acids is crucial. Asymmetric synthesis methodologies address this need through various strategies.[2]

Chiral Auxiliaries: The "Helping Hand" Approach

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction.[14][15] The auxiliary is then cleaved and can often be recovered. Evans' oxazolidinone auxiliaries are a prime example, widely used for the diastereoselective alkylation of enolates to produce α-substituted carboxylic acid derivatives, which can then be converted to amino acids.[1][14][16]

General Workflow for Evans' Asymmetric Alkylation:

  • N-Acylation: The chiral oxazolidinone auxiliary is acylated.[14]

  • Enolate Formation: A base is used to form a chiral enolate, with the auxiliary sterically blocking one face.

  • Alkylation: An electrophile (e.g., an alkyl halide) is introduced and adds to the enolate from the less hindered face.

  • Auxiliary Cleavage: The auxiliary is removed, often via hydrolysis, to yield the enantiomerically enriched carboxylic acid derivative.[14][16]

G

Caption: General workflow for chiral auxiliary-based asymmetric synthesis.

Asymmetric Catalysis

Catalytic methods offer a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

2.2.1. Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral enamides or dehydroamino acid derivatives is a powerful and widely used industrial method for producing enantiomerically pure amino acids.[17][18][19] This approach, for which W.S. Knowles and R. Noyori were awarded the Nobel Prize in Chemistry in 2001, utilizes chiral transition metal complexes (typically Rhodium or Ruthenium) with chiral phosphine ligands (e.g., DIPAMP, BINAP) to deliver hydrogen across the double bond with high stereoselectivity.[19][20]

2.2.2. Asymmetric Phase-Transfer Catalysis (PTC)

Asymmetric PTC is particularly effective for the alkylation of glycine imine esters.[21][22] In this method, a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, transfers the enolate from an aqueous or solid basic phase to an organic phase containing the alkylating agent.[22][23] The chiral environment of the catalyst-enolate ion pair dictates the facial selectivity of the alkylation, leading to high enantiomeric excess (ee).[21][22] This method is advantageous due to its operational simplicity, mild reaction conditions, and scalability.[21]

Enzymatic Methods: Nature's Approach

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.[24][25][26] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit exquisite chemo-, regio-, and enantioselectivity.[24]

Key enzymatic approaches include:

  • Reductive Amination of α-Keto Acids: Amino acid dehydrogenases catalyze the conversion of α-keto acids to α-amino acids with high enantioselectivity, using a cofactor like NADH or NADPH.[24]

  • Asymmetric Transamination: Transaminases (also known as aminotransferases) transfer an amino group from a donor molecule to a prochiral ketone or keto acid, producing a chiral amine or amino acid.[10][25][27] Protein engineering has significantly broadened the substrate scope of these enzymes.[25]

  • Mannich-type Reactions: Engineered aldolases and other enzymes can catalyze Mannich reactions to form carbon-carbon bonds for the synthesis of more complex amino acids, such as those with γ-chiral centers, often without the need for protecting groups.[28]

G

Caption: Simplified workflow for enzymatic amino acid synthesis.

Comparative Performance Data

The choice of synthetic method often depends on factors such as desired scale, substrate scope, required stereochemical purity, and available resources. The following table summarizes typical performance metrics for the discussed methodologies.

MethodKey StrengthsTypical YieldsStereoselectivityKey Limitations
Strecker Synthesis Simple, one-pot, broad substrate scope.[5][6]Good to ExcellentRacemic (classical); High ee (asymmetric variants).[5][9]Use of toxic cyanide; racemic product requires resolution.
Chiral Auxiliaries High diastereoselectivity, reliable, well-established.[1][14]Good to Excellent>95% de is common.[14]Stoichiometric use of auxiliary, requires extra protection/deprotection steps.
Asymmetric Hydrogenation Highly efficient, high enantioselectivity, scalable.[19]Excellent>95% ee is common.[29][30]Requires specialized catalysts and equipment (hydrogenator).
Asymmetric PTC Operationally simple, mild conditions, low catalyst loading.[21][23]Good to ExcellentOften >90% ee.[21][23][31]Substrate scope can be limited by the catalyst.
Enzymatic Methods Extremely high selectivity, mild/green conditions, no protecting groups needed.[24][26][28]Variable to ExcellentOften >99% ee.[24][27]Enzyme stability and substrate scope can be limitations; requires specialized biological expertise.

Experimental Protocols

Protocol 1: Asymmetric Alkylation of a Glycine Imine via Phase-Transfer Catalysis

This protocol is a representative example for the synthesis of unnatural α-amino acids using a chiral phase-transfer catalyst.[21][22]

1. Catalyst and Substrate Preparation:

  • The glycine imine ester (e.g., N-(diphenylmethylene)glycine tert-butyl ester) is prepared via transimination.[22]

  • The chiral phase-transfer catalyst (e.g., an O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide derivative) is either purchased or synthesized.[21]

2. Alkylation Reaction:

  • To a stirred solution of the glycine imine ester (1.0 equiv) and the alkylating agent (e.g., benzyl bromide, 1.2 equiv) in an appropriate solvent (e.g., toluene) at 0 °C, add the chiral phase-transfer catalyst (1-10 mol%).[30]

  • Add a concentrated aqueous solution of a base (e.g., 50% KOH) and stir the biphasic mixture vigorously at 0 °C.[30]

  • Monitor the reaction by TLC. Upon completion (typically 1-4 hours), dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

3. Work-up and Deprotection:

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkylated imine ester by flash column chromatography.

  • Hydrolyze the imine and ester groups using aqueous acid (e.g., 1 M HCl) to yield the free amino acid.[30]

Protocol 2: Enzymatic Transamination of an α-Keto Acid

This protocol outlines a general procedure for the biocatalytic synthesis of an L-amino acid.[10]

1. Reaction Setup:

  • In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM phosphate buffer, pH 7.5).

  • Add the α-keto acid substrate (e.g., phenylpyruvate, 50 mM).

  • Add the amine donor (e.g., L-alanine or isopropylamine, typically in excess).

  • Add the cofactor pyridoxal 5'-phosphate (PLP, ~1 mM).

2. Biocatalytic Conversion:

  • Initiate the reaction by adding the purified transaminase enzyme (a predetermined amount based on its activity).

  • Stir the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50 °C).

  • Monitor the conversion of the keto acid to the amino acid using HPLC or LC-MS.

3. Product Isolation:

  • Once the reaction reaches completion, terminate it by adding acid (e.g., HCl) to denature and precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • The supernatant containing the desired amino acid can be purified using ion-exchange chromatography.

Conclusion

The synthesis of substituted amino acids is a rich and diverse field, with a range of powerful methodologies available to the modern chemist. Classical methods like the Strecker synthesis provide a direct route to racemic products. For stereocontrol, chiral auxiliaries offer a reliable, albeit stoichiometric, approach. Asymmetric catalysis, particularly hydrogenation and phase-transfer catalysis, provides highly efficient and enantioselective pathways suitable for large-scale synthesis. Finally, enzymatic methods represent the frontier of green chemistry, offering unparalleled selectivity under mild conditions. The optimal choice of method will invariably depend on the specific target molecule, the scale of the synthesis, and the resources and expertise available in the laboratory.

References

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [No Source Provided]
  • Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
  • Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. [No Source Provided]
  • Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines. Accounts of Chemical Research[Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI[Link]

  • Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Chemistry Notes[Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley[Link]

  • Asymmetric synthesis of unusual α-amino acids. Mendeleev Communications[Link]

  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews[Link]

  • Ugi Reaction. Organic Chemistry Portal[Link]

  • Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. RSC Publishing[Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal[Link]

  • Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Publishing Group[Link]

  • Strecker Synthesis. Master Organic Chemistry[Link]

  • Strecker amino acid synthesis. Wikipedia[Link]

  • Ugi Reaction of Natural Amino Acids: A General Route toward Facile Synthesis of Polypeptoids for Bioapplications. ACS Macro Letters[Link]

  • Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach[Link]

  • Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry[Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Scholarly Repository[Link]

  • Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry[Link]

  • Strecker Synthesis. Organic Chemistry Portal[Link]

  • The asymmetric synthesis of hydratropic acid and amino-acids by homogeneous catalytic hydrogenation. Journal of the Chemical Society D: Chemical Communications[Link]

  • Asymmetric Synthesis of Unusual α‐Amino Acids. Sci-Hub
  • Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society[Link]

  • PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters. [No Source Provided]
  • Asymmetric synthesis. Production of optically active amino acids by catalytic hydrogenation. PubMed[Link]

  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amin
  • Diastereoselective Synthesis of b-Branched a-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. ChemRxiv[Link]

  • Ugi reaction. Wikipedia[Link]

  • Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal.
  • Asymmetric hydrogenation. Wikipedia[Link]

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC[Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal[Link]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. PMC[Link]

  • Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Upd
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed[Link]

  • Novel Method for Amino Acid Synthesis. University of Liverpool[Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci[Link]

  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts[Link]

  • Synthesis of Alpha-Amino Acids. Sketchy[Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris[Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [No Source Provided]
  • Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unn
  • Application of Amino Acids in the Structural Modification of Natural Products: A Review. [No Source Provided]
  • Synthesis and applications of symmetric amino acid derivatives. RSC Publishing[Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Quantitative Amino acid Analysis Methods

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of reliable data. Whether characterizing a biotherapeutic, monitoring a cell culture process, o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of reliable data. Whether characterizing a biotherapeutic, monitoring a cell culture process, or conducting clinical research, the integrity of your results hinges on the proven performance of your analytical method.[1] This guide provides an in-depth comparison of common analytical techniques for quantitative amino acid analysis, grounded in the principles of rigorous method validation.

The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[2] This is not merely a regulatory hurdle but a fundamental aspect of good scientific practice, ensuring that the data generated is both reliable and reproducible.[3] This guide moves beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and providing the framework to build a self-validating, trustworthy analytical system.

The Pillars of Method Validation

Method validation is built upon several key performance characteristics, each designed to test a different aspect of the method's performance. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for these parameters.[2][4]

Validation ParameterPurpose
Specificity / Selectivity To ensure the method can unequivocally measure the analyte in the presence of other components (e.g., impurities, matrix components).[5]
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte within a given range.[6]
Range To define the upper and lower concentration limits for which the method has been proven to be accurate, precise, and linear.[6]
Accuracy To determine the closeness of the test results to the true value.[7]
Precision To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes Repeatability (intra-assay) and Intermediate Precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[2]

Comparative Overview of Core Analytical Techniques

The choice of analytical technology is the first critical decision in establishing a quantitative amino acid analysis method. The three most prevalent techniques are High-Performance Liquid Chromatography (HPLC) with derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Near-Infrared (NIR) Spectroscopy. Each possesses distinct advantages and is suited to different applications.

FeatureHPLC with DerivatizationLC-MS/MSNIR Spectroscopy
Principle Chromatographic separation of derivatized amino acids followed by UV/Vis or Fluorescence detection.[8][9]Chromatographic separation followed by mass analysis based on mass-to-charge ratio (m/z) and fragmentation patterns.[8][10]Measurement of the absorption of near-infrared light, correlated to amino acid concentration via a chemometric model.[11][12]
Specificity Good; relies on chromatographic resolution of derivatized analytes.[13]Excellent; high specificity from both chromatographic separation and mass-based detection (precursor and product ions).[10][14]Moderate to Good; dependent on the complexity of the matrix and the robustness of the calibration model.[15]
Sensitivity High, especially with fluorescence detection.[16]Very High; capable of detecting trace levels.[17]Lower; generally suitable for measuring major components.
Sample Prep Hydrolysis (for proteins), followed by chemical derivatization (pre- or post-column).[1][18]Hydrolysis (for proteins), often followed by simple filtration or protein precipitation. Derivatization is not always required.[17]Minimal; often requires only grinding or placing the intact sample in the instrument.[19]
Throughput Moderate.High.Very High; analysis can take seconds.[12]
Primary Use Case Gold standard for protein quantification, nutritional analysis, and cell culture media monitoring.[9][20]Clinical research, metabolomics, biomarker discovery, and when high sensitivity and specificity are critical.[14][21]Rapid, at-line quality control of raw materials and finished products in the food, feed, and pharmaceutical industries.[11][19]

Experimental Design for Method Validation

A validation protocol must be established before beginning experiments. This document prospectively outlines the procedures and acceptance criteria for all validation parameters.[7]

General Validation Workflow

The overall process of validating a quantitative analytical method follows a logical sequence, from initial system suitability checks to in-depth parameter testing.

G cluster_0 Phase 1: Preparation & System Suitability cluster_1 Phase 2: Core Parameter Validation cluster_2 Phase 3: Method Reliability cluster_3 Phase 4: Documentation A Prepare Validation Protocol B Qualify Reagents & Standards A->B C Perform System Suitability Testing (SST) B->C D Specificity / Selectivity C->D E Linearity & Range C->E I Robustness D->I F Accuracy E->F G Precision (Repeatability & Intermediate) E->G G->I H LOD & LOQ H->I J Solution Stability I->J K Analyze Data vs. Acceptance Criteria J->K L Prepare Final Validation Report K->L G cluster_0 Preparation cluster_1 Spiking & Analysis cluster_2 Calculation & Assessment cluster_3 Intermediate Precision A Select 3 Conc. Levels (Low, Mid, High) C Spike Blank Matrix with Analyte at each level A->C B Prepare Blank Matrix (e.g., Placebo, Media) B->C D Prepare n=5 replicates per level C->D E Analyze all samples D->E F Calculate % Recovery (Accuracy) E->F G Calculate %RSD at each level (Repeatability) E->G H Compare to Acceptance Criteria F->H G->H I Repeat experiment on a different day with a different analyst/instrument H->I J Calculate between-day %RSD I->J

Caption: Workflow for determining Accuracy and Precision.

  • Select Concentration Levels: Choose a minimum of three concentration levels within the method's range (e.g., low, medium, and high QC levels). [22]2. Prepare Spiked Samples: For each level, prepare at least five replicate samples by spiking a known amount of amino acid standard into a blank sample matrix (e.g., hydrolyzed placebo, cell culture medium without amino acids). [23]3. Analyze Samples: Analyze all prepared samples using the established analytical method.

  • Calculate Accuracy: Determine the concentration of each sample using the calibration curve. Calculate accuracy as the percent recovery of the known spiked amount.

    • Formula: % Recovery = (Measured Concentration / Nominal Concentration) x 100

  • Calculate Repeatability (Intra-assay Precision): For each concentration level, calculate the relative standard deviation (%RSD) of the results from the five replicates.

  • Assess Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument. [6]Calculate the %RSD for the combined data from all runs to assess intermediate precision.

Sample Data & Acceptance Criteria Table:

LevelParameterAcceptance CriterionDay 1 ResultDay 2 ResultOverall (Intermediate)Pass/Fail
Low QC Accuracy (% Recovery)85 - 115%98.2%101.5%99.9%Pass
Precision (%RSD)≤ 15%4.1%3.8%4.5%Pass
Mid QC Accuracy (% Recovery)85 - 115%102.1%100.8%101.5%Pass
Precision (%RSD)≤ 15%2.5%2.9%2.8%Pass
High QC Accuracy (% Recovery)85 - 115%99.5%98.9%99.2%Pass
Precision (%RSD)≤ 15%1.8%2.1%2.0%Pass

Note: Acceptance criteria can vary by regulatory body and application. For bioanalytical methods, the range is often ±15% for accuracy, and ±20% at the LLOQ.[23][24]

Conclusion

The validation of a quantitative amino acid analysis method is a systematic and documented process that is essential for ensuring data quality and regulatory compliance. By understanding the purpose behind each validation parameter and employing rigorous experimental design, researchers and drug development professionals can build a robust and reliable analytical system. The choice of technology—be it the workhorse HPLC, the highly specific LC-MS/MS, or the rapid NIR—should be guided by the specific requirements of the analysis. This guide provides the foundational principles and practical protocols to confidently validate any chosen method, ensuring that the resulting data is scientifically sound and fit for purpose.

References

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • University of North Carolina School of Medicine. (n.d.). Amino Acid Analysis. Retrieved from [Link]

  • Chromatography Today. (n.d.). What Does Specificity Mean in Chromatography?. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Waters Corporation. (n.d.). Monitoring Cell Culture Media with the Waters Amino Acid Analysis Solution. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • ResearchGate. (n.d.). The Analytical Method Development and Validation: A Review. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022, November 8). Analytical method validation: A brief review. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2000, December 22). Near-Infrared Reflectance Spectroscopy Enables the Fast and Accurate Prediction of the Essential Amino Acid Contents in Soy, Rapeseed Meal, Sunflower Meal, Peas, Fishmeal, Meat Meal Products, and Poultry Meal. Retrieved from [Link]

  • PubMed. (2002, July 3). Near-infrared reflectance spectroscopy (NIRS) enables the fast and accurate prediction of essential amino acid contents. 2. Results for wheat, barley, corn, triticale, wheat bran/middlings, rice bran, and sorghum. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges. Retrieved from [Link]

  • Veeprho. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Chromatography Forum. (2009, July 29). what is he difference between selectivity and specificity ?. Retrieved from [Link]

  • PubMed. (2014, September 15). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Are the Key Steps in Protein Amino Acid Analysis, and Why Do Reports Typically Show 17 Amino Acids?. Retrieved from [Link]

  • ResearchGate. (2001, January). Selectivity and specificity in chromatography. Retrieved from [Link]

  • University of Zurich. (2014, January 27). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy s. Retrieved from [Link]

  • IOP Conference Series: Earth and Environmental Science. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]

  • Sisu@UT. (n.d.). 2. Selectivity and identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • Separation Science. (2023, December 8). How to Determine Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • MDPI. (2024, December 12). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitative Amino Acid Analysis in Cell Culture Media Using SWATH Acquisition. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Retrieved from [Link]

  • PHARMAVALID. (2018, April 24). What is the difference between specificity and selectivity?. Retrieved from [Link]

  • Anaquant. (2024, March 29). 41 Amino acids analysis in serum by LC-MS/MS. Retrieved from [Link]

  • The Analyst. (2022, June 15). Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. Retrieved from [Link]

  • RSC Publishing. (2022, June 15). Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Near-Infrared Reflectance Spectroscopy for Predicting Amino Acids Content in Intact Processed Animal Proteins. Retrieved from [Link]

  • European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]

  • International Council for Harmonisation. (2022, November 23). M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • PMC. (n.d.). Bioanalytical method validation: An updated review. Retrieved from [Link]

  • Clinical Chemistry. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different matrices on physiological amino acids analysis by liquid chromatography: Evaluation and correction of the matrix effect. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling [(3-Bromobenzyl)amino]acetic acid

Operational Guide: Personal Protective Equipment and Handling Protocols for [(3-Bromobenzyl)amino]acetic acid As a Senior Application Scientist, I frequently oversee the integration of halogenated building blocks into dr...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for [(3-Bromobenzyl)amino]acetic acid

As a Senior Application Scientist, I frequently oversee the integration of halogenated building blocks into drug discovery pipelines.[(3-Bromobenzyl)amino]acetic acid (CAS: 501653-62-9) is a highly versatile secondary amine and carboxylic acid derivative used extensively in peptide synthesis and medicinal chemistry[1]. However, its structural features—specifically the brominated aromatic ring and the zwitterionic backbone—dictate distinct physicochemical behaviors that require rigorous safety and handling protocols.

This guide provides a self-validating, step-by-step operational plan for handling this compound, ensuring that your laboratory maintains the highest standards of safety, scientific integrity, and regulatory compliance.

Hazard Identification and the Causality of PPE Selection

Understanding why we wear specific PPE is more critical than simply following a checklist. [(3-Bromobenzyl)amino]acetic acid presents several acute hazards typical of [2]:

  • Respiratory Irritation (H335): The compound is typically supplied as a crystalline solid or powder. The micro-particulates can easily become airborne during weighing. Inhalation of brominated organic dust directly irritates the mucous membranes of the respiratory tract[3].

  • Skin and Eye Irritation (H315, H319): The secondary amine acts as a weak base, while the carboxylic acid acts as a weak acid. Upon contact with the moisture of the skin or eyes, it can cause localized pH disruptions and severe irritation.

  • Systemic Toxicity (H302): It is harmful if swallowed, necessitating strict hygiene controls and preventing cross-contamination in the lab[4].

Quantitative PPE Specification Matrix

To mitigate these risks, the following PPE matrix must be strictly adhered to. The specifications are derived from.

PPE CategorySpecification & StandardCausality / Scientific Justification
Hand Protection (Solid) 100% Nitrile, min. 5 mil thickness (EN 374)Provides an adequate barrier against solid particulate transfer. Nitrile is preferred over latex due to superior puncture resistance.
Hand Protection (Solvent) Butyl rubber or Silver Shield®Critical: When dissolving the compound in aprotic solvents (e.g., DMF, DCM) for peptide coupling, standard nitrile degrades rapidly (breakthrough < 5 mins). Heavy-duty gloves are mandatory.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against airborne micro-particulates during powder transfer and prevents catastrophic eye damage in the event of a solvent splash during dissolution.
Body Protection Flame-retardant (FR) Lab CoatPrevents particulate accumulation on street clothes. FR material is essential if subsequent reactions involve flammable solvents.
Engineering Control Certified Fume Hood (80-100 fpm)The primary defense against H335 (respiratory irritation). Ensures all airborne dust is captured and exhausted away from the operator's breathing zone[2].

Operational Plan: Step-by-Step Handling Protocol

The following protocol outlines the safe weighing, transfer, and dissolution of[(3-Bromobenzyl)amino]acetic acid for a standard amidation/peptide coupling reaction.

Step 1: Pre-Operation Readiness

  • Verify that the fume hood is operational and the sash is positioned at the correct working height (typically 18 inches).

  • Don all required PPE: Nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static electricity can cause fine powders to scatter, increasing the inhalation risk and leading to inaccurate mass measurements.

  • Using a clean, dry stainless-steel spatula, carefully transfer the required mass of[(3-Bromobenzyl)amino]acetic acid.

  • Immediately seal the source container to prevent moisture absorption, as the zwitterionic nature of the compound makes it prone to hygroscopy.

Step 3: Dissolution and Reaction Setup

  • Transfer the weighed powder into a dry, round-bottom reaction flask equipped with a magnetic stir bar.

  • PPE Adjustment: If utilizing Dichloromethane (DCM) or Dimethylformamide (DMF) as the solvent, double-glove or switch to Butyl rubber gloves.

  • Slowly add the solvent to the flask. Ensure complete dissolution of the [(3-Bromobenzyl)amino]acetic acid before adding coupling reagents (e.g., HATU, EDC) or organic bases (e.g., DIPEA) to prevent uncontrolled exothermic spikes[5].

Experimental Workflow Visualization

Below is the standard workflow for processing this compound safely, from solid handling through to waste disposal.

G N1 1. Preparation [(3-Bromobenzyl)amino]acetic acid N2 2. PPE Verification (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Weighing (Certified Fume Hood) N2->N3 Proceed to Hood N4 4. Dissolution (DMF/DCM Solvent) N3->N4 Add Solvent N5 5. Reaction Execution (Peptide Coupling) N4->N5 Reagent Addition N6 6. Halogenated Waste Segregation N5->N6 Quench & Dispose

Workflow for the safe handling and reaction of [(3-Bromobenzyl)amino]acetic acid.

Spill Response and Waste Disposal Plan

Because this compound contains a covalently bound bromine atom, its disposal is strictly regulated by environmental protection agencies.

  • Solid Spills: Do NOT dry sweep, as this aerosolizes the powder. Gently cover the spill with damp paper towels (using water or a dilute alkaline solution) to suppress dust, then carefully scoop the material into a designated solid waste container[3].

  • Liquid Spills (Post-Dissolution): Absorb with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Waste Segregation: All waste containing [(3-Bromobenzyl)amino]acetic acid MUST be placed in containers clearly labeled as "Halogenated Organic Waste" [6]. Mixing halogenated waste with non-halogenated streams is a severe safety violation that can lead to dangerous exothermic reactions. Disposal must be handled via high-temperature incineration by a certified chemical waste contractor.

References

  • BuyersGuideChem. "[(3-Bromobenzyl)amino]acetic acid | 501653-62-9". Retrieved from[Link]

  • PubChem - NIH. "2-(Benzylamino)acetic acid | C9H11NO2 | CID 86965". Retrieved from[Link]

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